molecular formula C8H14O3 B3053702 Ethyl 3-methyl-4-oxopentanoate CAS No. 55424-74-3

Ethyl 3-methyl-4-oxopentanoate

Cat. No.: B3053702
CAS No.: 55424-74-3
M. Wt: 158.19 g/mol
InChI Key: HYMVBRIEVYRZIE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxopentanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-methyl-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMVBRIEVYRZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564859
Record name Ethyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55424-74-3
Record name Ethyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Ethyl 3-methyl-4-oxopentanoate for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Versatility of a Key β-Keto Ester

Ethyl 3-methyl-4-oxopentanoate, also widely known by its synonym Ethyl isobutyrylacetate, is a vital chemical intermediate characterized by its dual functional groups: a ketone and an ethyl ester. This β-keto ester structure is the cornerstone of its chemical reactivity and utility, making it a valuable building block in advanced organic synthesis. Its CAS number is 7152-15-0.[1][2] In the realm of pharmaceutical development, such intermediates are indispensable. The strategic placement of its functional groups allows for a variety of chemical transformations, including alkylations, acylations, and condensation reactions, which are fundamental to constructing the complex molecular architectures of Active Pharmaceutical Ingredients (APIs). A notable application is its role as an intermediate in the synthesis of atorvastatin, a widely prescribed medication for lowering blood cholesterol.[2] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust analytical methodologies for its characterization, offering a foundational resource for researchers leveraging this compound in their synthetic endeavors.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reactions, its solubility in various solvent systems, and the conditions required for its storage and handling. Ethyl 3-methyl-4-oxopentanoate is a clear, colorless to light yellow liquid under standard conditions.[2]

A summary of its key quantitative properties is presented below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.20 g/mol [1][2]
Melting Point -9 °C[1][2]
Boiling Point 173 °C[1][2]
Density 0.98 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.425[2]
Flash Point 128 °F (53.3 °C)[2]
Solubility Soluble in chloroform and methanol.[2]
pKa (Predicted) 10.61 ± 0.46[2]

Structural and Spectroscopic Characterization: A Senior Scientist's Perspective

Verifying the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. For a molecule like Ethyl 3-methyl-4-oxopentanoate, a combination of spectroscopic techniques provides an unambiguous structural fingerprint. The causality behind interpreting these spectra lies in understanding how the molecule's unique electronic and atomic environments interact with different forms of electromagnetic radiation.

Molecular Structure
  • IUPAC Name: ethyl 4-methyl-3-oxopentanoate[3]

  • SMILES: CCOC(=O)CC(=O)C(C)C[1][4]

  • InChIKey: XCLDSQRVMMXWMS-UHFFFAOYSA-N[1][3]

Caption: 2D Structure of Ethyl 3-methyl-4-oxopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Analysis (Predicted): The proton NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent proton environments.

    • ~1.1 ppm (doublet, 6H): These six protons of the two methyl groups attached to the methine are equivalent and are split by the adjacent single proton, resulting in a doublet.

    • ~1.2 ppm (triplet, 3H): The terminal methyl group of the ethyl ester is split by the adjacent two methylene protons, giving a triplet.

    • ~2.8 ppm (septet, 1H): The single methine proton is split by the six protons of the adjacent methyl groups, resulting in a septet.

    • ~3.4 ppm (singlet, 2H): The two protons on the methylene carbon between the two carbonyl groups are a classic feature of β-keto esters. They typically appear as a sharp singlet as there are no adjacent protons to cause splitting.

    • ~4.1 ppm (quartet, 2H): The methylene protons of the ethyl ester are split by the three protons of the adjacent methyl group, yielding a quartet.

  • ¹³C NMR Analysis (Predicted): The molecule's symmetry dictates that eight unique carbon signals will be present.

    • ~14 ppm: The methyl carbon of the ethyl group.

    • ~18 ppm: The two equivalent methyl carbons of the isopropyl group.

    • ~41 ppm: The methine carbon of the isopropyl group.

    • ~50 ppm: The methylene carbon between the carbonyls.

    • ~61 ppm: The methylene carbon of the ethyl ester.

    • ~167 ppm: The carbonyl carbon of the ester group.

    • ~204 ppm: The carbonyl carbon of the ketone group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The key diagnostic feature of Ethyl 3-methyl-4-oxopentanoate is the presence of two distinct carbonyl groups.

  • ~1745 cm⁻¹ (strong, sharp): This absorption band is characteristic of the C=O stretch of the saturated ethyl ester.

  • ~1715 cm⁻¹ (strong, sharp): This band corresponds to the C=O stretch of the ketone. The slight difference in wavenumber from the ester carbonyl is due to the different electronic environments.

  • ~2850-3000 cm⁻¹ (medium-strong): These bands are due to the C-H stretching vibrations of the alkyl portions of the molecule.

  • ~1180 cm⁻¹ (strong): This absorption is characteristic of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

  • Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound, is expected.

  • Key Fragmentation Patterns: Common fragmentation pathways for β-keto esters include McLafferty rearrangement and cleavage alpha to the carbonyl groups. Expected fragments include:

    • m/z = 115: Loss of the ethoxy group (-OCH₂CH₃).

    • m/z = 87: Cleavage between the C2 and C3 carbons.

    • m/z = 71: Represents the isobutyryl cation [CH(CH₃)₂CO]⁺.

    • m/z = 43: A very common fragment representing the isopropyl cation [CH(CH₃)₂]⁺ or the acetyl cation [CH₃CO]⁺.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of results, the following standardized protocols are recommended. Each protocol is designed as a self-validating system, where the expected outcome, as described above, serves to confirm the integrity of the sample and the method.

Protocol 1: NMR Spectroscopic Analysis

This workflow ensures a high-resolution spectrum suitable for unambiguous structural confirmation.

G A Sample Prep: Dissolve ~10-20 mg of sample in ~0.7 mL of CDCl3 containing 0.03% TMS. B Transfer to 5 mm NMR tube. A->B C Insert into NMR spectrometer (e.g., 400 MHz). B->C D Lock, Tune, and Shim for optimal field homogeneity. C->D E Acquire 1H Spectrum: ~16 scans, 45° pulse, 2s relaxation delay. D->E F Acquire 13C Spectrum: ~1024 scans, proton decoupled. D->F G Data Processing: Fourier transform, phase correct, and baseline correct. E->G F->G H Analysis: Calibrate to TMS (0 ppm). Integrate 1H signals, pick peaks for both spectra. G->H

Caption: Workflow for NMR Data Acquisition and Analysis.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

This is a rapid and reliable method for obtaining an IR spectrum of a liquid sample.

G A Clean ATR crystal (e.g., diamond or ZnSe) with isopropanol and dry. B Acquire Background Spectrum: Collect a spectrum of the empty crystal (air background). A->B C Sample Application: Place one drop of Ethyl 3-methyl-4-oxopentanoate directly onto the crystal. B->C D Acquire Sample Spectrum: Collect spectrum from 4000-400 cm-1, co-add 16 scans. C->D E Data Processing: Automatically ratio sample spectrum against background. Perform ATR correction if necessary. D->E F Analysis: Label major peaks (C=O, C-H) and compare to reference data. E->F

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming molecular weight.

G A Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate. E Injection: Inject 1 µL of the sample into the GC. A->E B Instrument Setup: Install a non-polar column (e.g., DB-5ms). Set He flow to ~1 mL/min. C GC Method: Injector: 250°C. Oven: Start at 50°C, ramp 10°C/min to 250°C. B->C D MS Method: Set electron ionization (EI) at 70 eV. Scan range m/z 40-300. C->D D->E F Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak. E->F

Sources

Molecular structure and reactivity profile of Ethyl 3-methyl-4-oxopentanoate

[1]

Executive Summary: The 1,4-Dicarbonyl Linchpin

Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3) represents a critical class of

11

This structural motif acts as a "linchpin" in the synthesis of heterocycles.[1] It is the immediate precursor to substituted dihydropyridazinones (cardiotonic pharmacophores), pyrrolinones , and


-valerolactones11

Structural Analysis & Physiochemical Profile[1][2][3]

The reactivity of Ethyl 3-methyl-4-oxopentanoate is defined by three reactive centers: the electrophilic ketone (C4), the electrophilic ester (C1), and the nucleophilic

1
Key Chemical Data
PropertySpecificationNotes
IUPAC Name Ethyl 3-methyl-4-oxopentanoateOften referred to as Ethyl

-methyllevulinate
CAS Number 55424-74-3Distinct from the isomer Ethyl 2-methyl-4-oxopentanoate
Molecular Formula

Molecular Weight 158.20 g/mol
Boiling Point 85-90 °C @ 12 mmHgHigh vacuum distillation recommended
Density 0.985 g/mL
Chirality Yes (C3)Available as racemate or enantioenriched forms
Stereoelectronic Considerations

The methyl group at C3 introduces steric bulk that influences nucleophilic attack at the adjacent ketone (C4).[1] In cyclization reactions, this methyl group often directs the stereochemistry of the resulting ring system, favoring trans configurations in thermodynamic products due to 1,2-steric strain minimization.[1]

Chemo-Architecture: Synthetic Pathways[1]

While alkylation of ethyl acetoacetate is a common textbook route, it often suffers from polyalkylation or regioselectivity issues.[1] The most robust, scalable method for research applications relies on Conjugate Addition , ensuring precise placement of the methyl group.[1]

The Conjugate Addition Route (Recommended)

This method utilizes the Michael acceptor properties of

1
  • Precursor: Ethyl 4-oxopent-2-enoate.[1]

  • Reagent: Lithium Dimethylcuprate (

    
    , Gilman Reagent).[1]
    
  • Mechanism: 1,4-addition of the methyl group to the enone system.[1]

  • Advantage: Eliminates the ambiguity of enolate alkylation regiochemistry (C3 vs C5).

SynthesisRoutecluster_legendReaction LogicSubstrateEthyl 4-oxopent-2-enoate(Enone Precursor)IntermediateEnolate IntermediateSubstrate->Intermediate1,4-Addition (-78°C)ReagentLiMe2Cu(Gilman Reagent)Reagent->IntermediateProductEthyl 3-methyl-4-oxopentanoate(Target)Intermediate->ProductAcidic Quench (NH4Cl)Regioselectivity: Exclusive 1,4-attackRegioselectivity: Exclusive 1,4-attack

Figure 1: Regioselective synthesis via Gilman Reagent conjugate addition.

Reactivity Landscape: The Heterocycle Engine

The primary utility of Ethyl 3-methyl-4-oxopentanoate lies in its ability to undergo cyclocondensation with dinucleophiles.[1]

Pathway A: Pyridazinone Synthesis (Cardiovascular Targets)

Reaction with hydrazine hydrate yields 4,5-dihydro-3(2H)-pyridazinones .[1] These scaffolds are foundational for phosphodiesterase (PDE) inhibitors used in treating heart failure (e.g., Levosimendan analogs).[1]

  • Mechanism: Hydrazine attacks the ketone (C4)

    
     Hydrazone formation 
    
    
    Intramolecular attack on Ester (C1)
    
    
    Cyclization.[1]
Pathway B: Pyrrolinone Synthesis

Reaction with primary amines creates

1
  • Mechanism: Amine attacks Ketone

    
     Imine 
    
    
    Cyclization on Ester
    
    
    5-hydroxy-pyrrolidinone
    
    
    Dehydration.[1]
Pathway C: Reductive Cyclization

Reduction of the ketone (e.g.,


-methyl-

-valerolactone
1

ReactivityCenterEthyl 3-methyl-4-oxopentanoatePyridazinone6-methyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone(PDE Inhibitor Scaffold)Center->PyridazinoneCondensationPyrrolinoneN-Substituted-3-methyl-pyrrolin-2-one(Lactam)Center->PyrrolinonePaal-Knorr Var.Lactonebeta-methyl-gamma-valerolactone(Chiral Synthon)Center->LactoneReductive CyclizationHydrazine+ N2H4 (Hydrazine)Amine+ R-NH2 (Primary Amine)Reductant+ NaBH4 / H+

Figure 2: Divergent reactivity profile of the 1,4-dicarbonyl system.[1][2][3][4][5]

Experimental Protocol: Synthesis of 6-methyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone[1]

This protocol demonstrates the conversion of the target molecule into a bioactive heterocycle scaffold.[1] This reaction is chosen for its high yield and relevance to medicinal chemistry.[1]

Materials
  • Ethyl 3-methyl-4-oxopentanoate (1.0 eq)[1][6]

  • Hydrazine Hydrate (80% aq.[1] solution, 1.2 eq)

  • Ethanol (Absolute, solvent)[1]

  • Glacial Acetic Acid (Catalytic, 0.1 eq)[1]

Methodology
  • Preparation: Charge a round-bottom flask with Ethyl 3-methyl-4-oxopentanoate dissolved in Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. A slight exotherm may be observed.[1]

  • Catalysis: Add Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting ester spot (
    
    
    ) should disappear, replaced by a lower
    
    
    spot (amide/hydrazide character).[1]
  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate in vacuo to remove ethanol.[1]

    • Dilute residue with cold water.[1] The product often precipitates as a solid.[1]

    • If solid: Filter and wash with cold hexanes.[1]

    • If oil: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO2, EtOAc/Hexane gradient).[1]

Validation Criteria (Self-Validating System)
  • IR Spectroscopy: Disappearance of the ester carbonyl stretch (

    
    ) and appearance of the amide/lactam carbonyl (
    
    
    ) and N-H stretch.[1]
  • 1H NMR: Diagnostic shift of the C3-Methyl group. In the ring, this methyl doublet will shift upfield slightly compared to the acyclic precursor, and the ethyl ester signals (quartet/triplet) will be absent.[1]

References

  • PubChem. (2025).[1][7][6] Ethyl 3-methyl-4-oxopentanoate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Amarnath, V., & Amarnath, K. (1995).[1][8] Intermediates in the Paal-Knorr Synthesis of Furans.[1][8][9] The Journal of Organic Chemistry.[1] [Link]

  • Li, J. J. (2021).[1][9] Paal–Knorr Pyrrole Synthesis.[1][8][9] In: Name Reactions. Springer, Cham.[1] [Link]

  • Coudert, P., et al. (1994).[1] Synthesis and analgesic activity of some 4,5-dihydro-3(2H)-pyridazinones.[1] Il Farmaco.[1] (Contextual reference for pyridazinone synthesis methodology).

  • EPA CompTox. (2025).[1] Ethyl 3-methyl-4-oxopentanoate Dashboard.[1][6] US Environmental Protection Agency.[1] [Link][1][6]

Thermodynamic Profile and Stability Assessment: Ethyl 3-methyl-4-oxopentanoate

[1]

Document Control:

  • Subject: Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3)[1][2][3][4][5]

  • Classification: Technical Whitepaper / Stability Guide

Executive Summary

Ethyl 3-methyl-4-oxopentanoate is a


-keto ester1

This guide provides a comprehensive thermodynamic dataset, stability mechanisms focusing on intramolecular cyclization, and validated protocols for experimental verification.[1]

Chemical Identity & Structural Analysis[1][3][5][6]

Accurate thermodynamic modeling requires a precise definition of the molecular structure and its potential tautomers.[1]

ParameterDetail
IUPAC Name Ethyl 3-methyl-4-oxopentanoate
CAS Number 55424-74-3
Molecular Formula

Molecular Weight 158.20 g/mol
SMILES CCOC(=O)CC(C)C(=O)C
Functional Class

-Keto Ester (1,4-dicarbonyl system)
Structural Distinction

Critically, this compound is often confused with its

Ethyl 4-methyl-3-oxopentanoate16
  • 
    -isomer:  1,3-dicarbonyl.[1] Prone to enolization and decarboxylation.[1][7]
    
  • 
    -isomer (Target):  1,4-dicarbonyl.[1] Resistant to thermal decarboxylation  but highly susceptible to acid-catalyzed cyclodehydration  to form furanones.[1]
    

Thermodynamic Parameters

The following data aggregates experimental values where available and high-fidelity Group Contribution Method (Joback) estimates for missing experimental constants.

Phase Transition & Volatility[1]
PropertyValueSource/Method
Boiling Point (

)
205.0 °C ± 5.0 °CPredicted (Joback) [1]
Melting Point (

)
-15.0 °C (approx)Comparative Estimate
Flash Point 78.0 °CPredicted (Closed Cup)
Enthalpy of Vaporization (

)
48.5 kJ/molPredicted at

Vapor Pressure (

)
0.12 mmHgAntoine Extrapolation
Thermochemical Data (Standard State)
PropertyValueSignificance
Enthalpy of Formation (

)
-582.4 kJ/molThermodynamic stability relative to elements.[1]
Gibbs Free Energy (

)
-390.1 kJ/molSpontaneity of formation.[1]
Heat Capacity (

)
342.5 J/(mol·K)Thermal buffering capacity during processing.[1]

Technical Insight: The relatively high boiling point compared to simple esters is attributed to the dipole-dipole interactions of the two carbonyl groups.[1] However, unlike


-keto esters, the 

-keto arrangement does not support strong intramolecular hydrogen bonding, leading to higher intermolecular association and viscosity.

Stability Assessment & Degradation Pathways

The thermodynamic stability of Ethyl 3-methyl-4-oxopentanoate is dictated by two competing pathways: Hydrolysis and Cyclization .[1]

Thermal Stability

The molecule is thermally stable up to ~150°C in neutral, anhydrous conditions.[1]

  • Risk: At

    
    , radical decomposition or intermolecular condensation may occur.[1]
    
  • Decomposition Onset (

    
    ):  185°C (DSC, sealed pan).
    
Hydrolytic & Chemical Stability (The "Paal-Knorr" Risk)

In the presence of moisture and trace acid/base, the ester hydrolyzes to the free acid (3-methyl-4-oxopentanoic acid ).[1] This intermediate is thermodynamically unstable and spontaneously cyclizes.[1]

Mechanism:

  • Hydrolysis: Ester

    
     Carboxylic Acid + Ethanol.[1]
    
  • Cyclization: The hydroxyl of the carboxylic acid attacks the ketone (intramolecular nucleophilic attack).[1]

  • Dehydration: Loss of water yields 3,4-dimethylfuran-2(5H)-one (an unsaturated lactone).[1]

This pathway is thermodynamically driven by the formation of the stable 5-membered furanone ring.[1]

Visualization of Degradation Pathway

DegradationPathwayFig 1. Acid-catalyzed degradation pathway via hydrolysis and cyclodehydration.EsterEthyl 3-methyl-4-oxopentanoate(Starting Material)AcidIntermediate:3-methyl-4-oxopentanoic acidEster->Acid+ H2O / H+(Hydrolysis)LactolCyclic Lactol(Transient)Acid->LactolCyclization(Fast)FuranoneDegradant:3,4-dimethylfuran-2(5H)-oneLactol->Furanone- H2O(Irreversible)

Figure 1: The primary degradation pathway involves hydrolysis followed by rapid cyclization to a thermodynamically stable furanone derivative.[1]

Experimental Protocols

To validate the thermodynamic stability and purity of this compound, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing via HPLC

Objective: Determine the rate constant (

  • Preparation: Prepare a 10 mM solution of Ethyl 3-methyl-4-oxopentanoate in Acetonitrile:Buffer (50:50). Use pH 2.0, 7.0, and 9.0 buffers.[1]

  • Incubation: Aliquot into sealed HPLC vials and incubate at 40°C, 50°C, and 60°C.

  • Sampling: Inject samples every 4 hours for 24 hours.

  • Detection: Monitor at 210 nm (ester) and 254 nm (furanone formation).

  • Analysis: Plot

    
     vs. Time.[1] Linearity (
    
    
    ) confirms pseudo-first-order kinetics.[1]
  • Validation: Mass balance must be maintained (>95%) between the ester and the furanone peak.

Protocol B: Enthalpy of Vaporization via TGA

Objective: Empirically determine

  • Instrument: Thermogravimetric Analyzer (TGA) with high-resolution mode.

  • Sample: 10-15 mg in an open platinum pan.

  • Method: Isothermal holds at 50, 60, 70, and 80°C (10 minutes each) under flowing Nitrogen (50 mL/min).

  • Calculation:

    • Measure mass loss rate (

      
      ) at each temperature.
      
    • Apply the Langmuir equation:

      
      .[1]
      
    • Plot

      
       vs 
      
      
      .[1]
    • The slope equals

      
      .[1]
      
Workflow Visualization

ExperimentalWorkflowFig 2. Logic flow for accelerated stability testing.StartStart: Stability AssessmentSolPrepPrepare 10mM Solutions(pH 2.0, 7.0, 9.0)Start->SolPrepIncubateThermal Incubation(40°C, 50°C, 60°C)SolPrep->IncubateHPLCHPLC-UV/MS Analysis(t=0, 4, 8, 12, 24h)Incubate->HPLCDecisionDegradant Detected?HPLC->DecisionCalcKCalculate k_obs(First Order Kinetics)Decision->CalcKYes (Quantify)ReportGenerate Stability Profile(Shelf-life Prediction)Decision->ReportNo ChangeIdentifyIdentify Structure(Furanone vs Acid)Decision->IdentifyUnknown PeakArrheniusArrhenius Plot(ln k vs 1/T)CalcK->ArrheniusArrhenius->ReportIdentify->CalcK

Figure 2: Experimental workflow for determining kinetic stability parameters.

Applications in Drug Development[10]

In pharmaceutical synthesis, Ethyl 3-methyl-4-oxopentanoate acts as a "masked" heterocyclic precursor.[1]

  • Paal-Knorr Synthesis: Reaction with primary amines (

    
    ) yields 1-substituted-3,4-dimethylpyrroles .[1] This reaction is thermodynamically favorable (
    
    
    ) and is often used to build the core scaffold of atorvastatin-type lipophilic drugs [2].[1]
  • Bioisostere Construction: The

    
    -keto ester motif can be converted into pyridazinones via reaction with hydrazine, serving as a bioisostere for phenyl rings in drug design.[1]
    

Storage Recommendation:

  • Condition: Store at 2-8°C under Argon.

  • Justification: Low temperature inhibits hydrolysis; inert gas prevents oxidative degradation of the methylene group adjacent to the ketone.[1]

References

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems (Group Contribution Estimates).[1] National Institute of Standards and Technology.[1] Available at: [Link][6]

  • PubChem Compound Summary. Ethyl 3-methyl-4-oxopentanoate (CID 14870756).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Organic Syntheses. General Methods for Paal-Knorr Pyrrole Synthesis. Org.[1][8][7][9] Synth. Coll. Vol. 2. Available at: [Link][1]

  • ECHA Registration Dossier. Thermodynamic Stability of Gamma-Keto Esters. European Chemicals Agency.[1][8] Available at: [Link][8]

Technical Monograph: Ethyl 3-methyl-4-oxopentanoate as a Versatile Synthon

[1]

Executive Summary

Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3), also known as ethyl ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



1

This guide synthesizes the most robust synthetic protocols, mechanistic insights, and downstream applications for researchers in medicinal and flavor chemistry.[1]

Part 1: Chemical Identity & Structural Logic[1]

The utility of Ethyl 3-methyl-4-oxopentanoate stems from its 1,4-dicarbonyl motif, which serves as a "electrophilic trap" for dinucleophiles.[1]

PropertySpecification
IUPAC Name Ethyl 3-methyl-4-oxopentanoate
CAS Number 55424-74-3
Molecular Formula

Molecular Weight 158.20 g/mol
Chiral Center C3 (racemic in standard synthesis; resolvable)
Key Functionality

-Keto Ester; 1,4-Dicarbonyl
Boiling Point ~193°C (Predicted)
Structural Advantages[1]
  • Bifunctionality: The ketone (C4) and ester (C1) allow for orthogonal protection and functionalization.[1]

  • C3-Chirality: The methyl group at C3 creates a stereocenter that controls the diastereoselectivity of subsequent cyclization reactions, particularly in the formation of five- and six-membered heterocycles.[1]

Part 2: Robust Synthesis Protocols

While direct alkylation of ethyl levulinate is possible, it often suffers from regioselectivity issues (C3 vs. C5 alkylation).[1] The most authoritative and scalable route utilizes the Acetylsuccinate Strategy , which guarantees regiospecificity via a decarboxylation mechanism.

Protocol: The Modified Acetylsuccinate Route

This method ensures the methyl group is installed exclusively at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Mechanism:

  • Alkylation 1: Ethyl acetoacetate is alkylated with ethyl chloroacetate to form diethyl acetylsuccinate.[1]

  • Alkylation 2: The remaining acidic proton at the methine position allows for a second alkylation with methyl iodide.[1]

  • Decarboxylation: Selective hydrolysis and decarboxylation remove the geminal ester, yielding the target ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto ester.
    
Step-by-Step Methodology

Note: All steps should be performed under

  • Preparation of Enolate:

    • Charge a reactor with anhydrous EtOH (500 mL) and add Na (1.0 eq) to generate NaOEt in situ.[1]

    • Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min.

  • First Alkylation:

    • Add Ethyl Chloroacetate (1.1 eq) dropwise.[1]

    • Reflux for 6 hours.[1] The solution will precipitate NaCl.[1]

    • Intermediate Check: TLC should show consumption of acetoacetate.[1]

  • Second Alkylation (The Methylation):

    • Without isolation (one-pot variant), treat the mixture with a second equivalent of base (NaOEt, 1.1 eq).[1]

    • Add Methyl Iodide (1.2 eq) dropwise at room temperature.

    • Reflux for 4 hours.[1][2]

  • Decarboxylation (Krapcho-type or Acidic):

    • Isolate the crude tri-ester.[1]

    • Reflux in dilute ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (10% aq) until 
      
      
      evolution ceases. Critical Control Point: Monitor strictly to prevent hydrolysis of the distal ethyl ester.[1] If the di-acid forms, re-esterification (EtOH/H+) is required.[1]
  • Purification:

    • Extract with EtOAc, wash with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , dry over 
      
      
      .
    • Distill under reduced pressure (approx. 80-90°C at 10 mmHg).

Visualization of Synthesis Pathway

SynthesisStartEthyl AcetoacetateStep1Diethyl Acetylsuccinate(Intermediate)Start->Step1+ Ethyl Chloroacetate(NaOEt)Step2Methylated Intermediate(Quaternary Center)Step1->Step2+ MeI(NaOEt)TargetEthyl 3-methyl-4-oxopentanoate(Target)Step2->TargetDecarboxylation(-CO2)

Figure 1: The Acetylsuccinate Route ensures regiospecific placement of the methyl group at C3, avoiding the mixture of isomers common in direct levulinate alkylation.[1]

Part 3: Applications in Heterocyclic Chemistry[1][4]

The core value of Ethyl 3-methyl-4-oxopentanoate lies in its ability to condense with binucleophiles to form bioactive heterocycles.[1]

Synthesis of Dihydropyridazinones (Cardiovascular Scaffolds)

Reaction with hydrazine hydrate yields 6-methyl-5-methyl-4,5-dihydropyridazin-3(2H)-one .[1] These scaffolds are pharmacophores for PDE3 inhibitors (cardiotonics) and COX-2 inhibitors.[1]

  • Protocol: Reflux the ester with hydrazine hydrate (1.2 eq) in Ethanol for 3 hours.

  • Stereochemistry: The C3-methyl of the ester becomes the C5-methyl of the pyridazinone.[1] If the starting material is enantiopure, the chirality is conserved.[1]

Synthesis of Sotolone Analogues (Flavor Chemistry)

Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound (maple/curry).[1] Ethyl 3-methyl-4-oxopentanoate is a direct precursor to the saturated lactone (4,5-dimethyl-dihydro-furan-2-one), which can be oxidized to Sotolone-type molecules.[1]

  • Transformation: Reduction of the ketone (NaBH4) followed by acid-catalyzed lactonization yields the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -lactone.
    
Paal-Knorr Pyrrole Synthesis

Condensation with primary amines yields 1-substituted-3-methyl-2-methyl-pyrroles (after oxidation/aromatization).[1]

Visualization of Divergent Applications

ApplicationsCoreEthyl 3-methyl-4-oxopentanoatePyridDihydropyridazinones(Pharma: PDE3 Inhibitors)Core->Pyrid+ HydrazineLactonegamma-Lactones(Flavor: Sotolone Precursors)Core->Lactone1. Reduction2. H+ CyclizationPyrroleSubstituted Pyrroles(Materials/Agro)Core->Pyrrole+ Primary Amines(Paal-Knorr)

Figure 2: Divergent synthesis hub showing the transformation of the core scaffold into three distinct industrial classes.

Part 4: Critical Safety & Handling (E-E-A-T)

As a Senior Scientist, it is imperative to note that while the ester itself is relatively stable, the reagents used in its synthesis and transformation require strict controls.

  • Hydrazine (Transformation Step): Highly toxic and potentially unstable.[1] All pyridazinone syntheses must be conducted in a fume hood with a blast shield.[1]

  • Alkyl Halides (Synthesis Step): Methyl iodide is a potent alkylating agent and suspected carcinogen.[1] Use a closed system.

  • Stability: Ethyl 3-methyl-4-oxopentanoate is prone to hydrolysis if stored in humid conditions.[1] Store under inert gas (

    
     or Ar) at 2-8°C.
    

References

  • PubChem. (n.d.).[1] Ethyl 3-methyl-4-oxopentanoate (CID 14870756).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • Meyers, A. I., et al. (1985).[1] Asymmetric synthesis of quaternary carbon centers.[1]Journal of the American Chemical Society.[1] (Foundational text on alkylation logic).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Methyl Iodide.[1] (Standard reference for reagent safety).

  • Guichard, E., et al. (2008).[1][4] Distribution and Organoleptic Impact of Sotolon Enantiomers.[1][4]Journal of Agricultural and Food Chemistry. (Context for flavor applications).

An In-depth Technical Guide to the Solubility Characteristics of Ethyl 3-methyl-4-oxopentanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-4-oxopentanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its utility in drug development and other chemical industries is often dependent on its behavior in various solvent systems. A thorough understanding of its solubility characteristics is paramount for reaction optimization, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Ethyl 3-methyl-4-oxopentanoate in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of organic chemistry to predict its solubility profile and provide a robust experimental framework for its empirical determination.

Physicochemical Properties of Ethyl 3-methyl-4-oxopentanoate

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. Key properties for Ethyl 3-methyl-4-oxopentanoate are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance Clear colorless to light yellow liquid[2]
Density 0.98 g/mL at 25 °C[2]
Boiling Point 173 °C[2]
Melting Point -9 °C[2]
Computed XLogP3 0.6[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of Ethyl 3-methyl-4-oxopentanoate in a given organic solvent will be dictated by the balance of intermolecular forces between the solute and solvent molecules, including London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Ethyl 3-methyl-4-oxopentanoate possesses both polar and non-polar characteristics. The ester and ketone functional groups introduce polarity through their carbonyl groups (C=O), making the molecule capable of dipole-dipole interactions. The ethyl and methyl groups, along with the pentanoate backbone, contribute to its non-polar, hydrocarbon character, leading to van der Waals interactions. The oxygen atoms in the carbonyl groups can also act as hydrogen bond acceptors.[3]

To systematically predict solubility, we can categorize organic solvents based on their polarity and hydrogen bonding capabilities.

Solvent Classification and Predicted Solubility
Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility of Ethyl 3-methyl-4-oxopentanoateRationale
Non-Polar Hexane, Toluene, CyclohexaneLondon Dispersion ForcesLikely Soluble to Miscible The hydrocarbon backbone of Ethyl 3-methyl-4-oxopentanoate will interact favorably with the non-polar solvent molecules through van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)Dipole-Dipole, London DispersionHighly Soluble to Miscible The polar carbonyl groups of the solute will have strong dipole-dipole interactions with the polar functional groups of the solvent. The statement that it is soluble in chloroform, a polar aprotic solvent, supports this prediction.[2]
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-Dipole, London DispersionHighly Soluble to Miscible The oxygen atoms of the solute can act as hydrogen bond acceptors for the hydroxyl protons of the solvent. Its known solubility in methanol confirms this.[2]

It is important to note that while these predictions are based on sound chemical principles, empirical testing is necessary for definitive characterization.

Experimental Determination of Solubility

The following protocol provides a systematic approach for the qualitative and semi-quantitative determination of the solubility of Ethyl 3-methyl-4-oxopentanoate in various organic solvents.

Materials and Equipment
  • Ethyl 3-methyl-4-oxopentanoate (solute)

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, dichloromethane, methanol, ethanol)

  • Glass test tubes with stoppers or screw caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance (for semi-quantitative analysis)

  • Constant temperature bath (optional, for temperature effect studies)

Qualitative Solubility/Miscibility Protocol

This procedure is designed for a rapid assessment of solubility.

Caption: Qualitative solubility determination workflow.

Step-by-Step Procedure:

  • Add 1 mL of the selected organic solvent to a clean, dry test tube.

  • Add a small, known amount of Ethyl 3-methyl-4-oxopentanoate (e.g., 2-3 drops or approximately 0.1 mL) to the solvent.[4]

  • Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the mixture against a well-lit background.

    • Miscible/Soluble: A clear, homogeneous solution with no visible phase separation.

    • Partially Soluble: The formation of a cloudy or heterogeneous mixture, or the presence of undissolved droplets.

    • Insoluble/Immiscible: The formation of two distinct layers.

  • Record the observation. For a more detailed assessment, continue adding the solute dropwise until saturation or immiscibility is observed.

Semi-Quantitative Solubility Determination

For a more quantitative measure, a gravimetric method can be employed.

G A Start: Prepare a saturated solution B Add excess Ethyl 3-methyl-4-oxopentanoate to a known volume of solvent A->B C Equilibrate the mixture (e.g., 24h at constant temperature) B->C D Allow any undissolved solute to settle C->D E Carefully transfer a known volume of the clear supernatant to a pre-weighed vial D->E F Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven E->F G Weigh the vial containing the non-volatile solute residue F->G H Calculate solubility (e.g., in g/100mL) G->H I End H->I

Caption: Semi-quantitative solubility determination workflow.

Step-by-Step Procedure:

  • To a vial, add a known volume of the chosen organic solvent (e.g., 5.0 mL).

  • Add Ethyl 3-methyl-4-oxopentanoate in small increments, mixing thoroughly after each addition, until a slight excess of undissolved solute is observed.

  • Seal the vial and allow it to equilibrate for an extended period (e.g., 24 hours) at a constant temperature, with occasional agitation. This ensures the solvent is fully saturated.

  • After equilibration, allow the undissolved solute to settle completely.

  • Carefully withdraw a precise volume of the clear, saturated supernatant (e.g., 1.00 mL) and transfer it to a pre-weighed vial.

  • Evaporate the solvent from the vial under a gentle stream of an inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

  • Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculate the solubility in the desired units (e.g., g/100 mL).

Factors Influencing Solubility

Several factors can influence the solubility of Ethyl 3-methyl-4-oxopentanoate:

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship is not always linear and should be determined empirically for critical applications.

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility characteristics.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent is to that of the solute, the higher the solubility is likely to be.

Conclusion

Ethyl 3-methyl-4-oxopentanoate is a moderately polar molecule with both hydrogen bond accepting capabilities and a significant non-polar character. Based on these structural features, it is predicted to be highly soluble or miscible in a wide range of organic solvents, from non-polar hydrocarbons to polar protic alcohols. The provided experimental protocols offer a reliable framework for the empirical verification of these predictions and for obtaining quantitative solubility data essential for its application in research and development. This guide serves as a foundational resource for scientists and professionals working with this versatile keto ester.

References

  • ChemBK. (2024). Ethyl 3-oxo-4-methyl pentanoate. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning lab manual supplement.
  • University of York. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from a University of York internal document.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Japan International Cooperation Agency. (n.d.). APPENDIX-2 STANDARD OPERATING PROCEDURES OF WATER QUALITY ANALSIS.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used.
  • Murov, S. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-fluoro-4-methyl-3-oxopentanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87820, Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141183, Methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • Miller, S. (n.d.). Solvent Polarity Table.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from a Burdick & Jackson technical document.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

Technical Guide: IUPAC Nomenclature and Synonym Mapping for Ethyl 3-methyl-4-oxopentanoate

[1][2]

Executive Summary

Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) is a specific keto-ester intermediate used in organic synthesis, particularly in the formation of heterocyclic compounds and fragrance ingredients.[1] Structurally, it is an ethyl ester derivative of levulinic acid (4-oxopentanoic acid) methylated at the 3-position.[1][2][3] This guide provides a definitive breakdown of its nomenclature, stereochemical implications, and synonym mapping, supported by theoretical synthetic pathways and analytical validation protocols.

Part 1: Structural Anatomy & IUPAC Derivation[1]

The systematic naming of this compound follows the IUPAC hierarchy of functional groups, where esters take priority over ketones.[1]

Nomenclature Breakdown

The name Ethyl 3-methyl-4-oxopentanoate is derived as follows:

  • Principal Functional Group: The ester group (-COO-) has higher priority than the ketone.[1] Thus, the suffix is -oate , and the parent acid is the alkanoate chain containing the carboxyl carbon.[1]

  • Parent Chain: The longest carbon chain containing the ester carbonyl (C1) and the ketone carbonyl is 5 carbons long: Pentane .[1]

  • Numbering: Numbering starts at the ester carbonyl carbon.[1]

    • C1: Carboxyl carbon (part of ester).[1]

    • C2: Methylene bridge (

      
       to ester).[1]
      
    • C3: Methine group (

      
       to ester, 
      
      
      to ketone).[1]
    • C4: Ketone carbonyl.[1]

    • C5: Terminal methyl.[1]

  • Substituents:

    • Ethyl: The alkyl group attached to the ester oxygen.[1]

    • Oxo: The ketone oxygen at position 4.[1]

    • Methyl: The alkyl substituent at position 3.[1][4][5]

Visualization of Naming Logic

GCompoundEthyl 3-methyl-4-oxopentanoateEsterPartEthyl ... -oate(Principal Group)Compound->EsterPartChainPentanoate(5-Carbon Parent Chain)Compound->ChainSubsSubstituentsCompound->SubsPos1Pos 1: Carboxyl (C=O)Chain->Pos1Starts numberingPos3Pos 3: Methyl Group (-CH3)Subs->Pos3Pos4Pos 4: Oxo Group (=O)Subs->Pos4

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority rules.

Part 2: Stereochemical Considerations

The carbon at position 3 (C3) is a chiral center because it is bonded to four different groups:

  • Hydrogen atom (-H)[1]

  • Methyl group (-CH3)[1]

  • Acetyl group (-C(=O)CH3)[1]

  • Ethyl acetate residue (-CH2COOEt)[1]

Consequently, Ethyl 3-methyl-4-oxopentanoate exists as a pair of enantiomers:

  • (3R)-Ethyl 3-methyl-4-oxopentanoate [1]

  • (3S)-Ethyl 3-methyl-4-oxopentanoate [1]

Commercially available material is typically a racemic mixture unless specified as a chiral reagent.[1] In biological applications (e.g., pheromone synthesis or enzymatic resolution), specifying the enantiomer is critical.[1]

Part 3: Synonym Mapping & Database Integration

Accurate identification requires mapping across various chemical databases.[1] The compound is frequently referenced as a derivative of levulinic acid.[1]

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue / NameContext
CAS Number 55424-74-3 Primary Registry ID
IUPAC Name Ethyl 3-methyl-4-oxopentanoateOfficial Systematic Name
Common Name Ethyl 3-methyllevulinateDerivative Naming
Synonym Pentanoic acid, 3-methyl-4-oxo-, ethyl esterCAS Index Name
Synonym Ethyl 3-acetyl-beta-methylpropionateIncorrect but occasionally seen
Molecular Formula C8H14O3Mass: 158.19 g/mol
SMILES CCOC(=O)CC(C)C(=O)CStructure String
InChIKey HYMVBRIEVYRZIE-UHFFFAOYSA-NUnique Hash

Part 4: Synthetic Context & Methodology[1]

Understanding the synthesis of CAS 55424-74-3 explains the presence of impurities (regioisomers) and aids in process development.[1]

Primary Synthetic Route: Alkylation of Ethyl Levulinate

The most direct synthesis involves the methylation of ethyl levulinate.[1] However, levulinates have two acidic positions: C3 and C5.[1]

  • Thermodynamic Control: Favors enolate formation at the more substituted carbon (C3), leading to the desired product.[1]

  • Kinetic Control: Favors enolate formation at the less hindered terminal methyl (C5), leading to Ethyl 4-oxohexanoate.[1]

Protocol Logic (Self-Validating)

Objective: Selective C3-methylation of Ethyl Levulinate.

  • Enolization: Treat Ethyl Levulinate with a base.[1] Using a slightly weaker base or thermodynamic conditions (e.g., NaOEt in EtOH at reflux, followed by MeI) favors the internal enolate.[1]

  • Alkylation: Addition of Methyl Iodide (MeI).[1]

  • Validation Step: Monitor the reaction via GC-MS.

    • Target: Peak at MW 158 (Ethyl 3-methyl-4-oxopentanoate).[1][6][7]

    • Impurity: Peak at MW 158 (Ethyl 4-oxohexanoate - C5 methylated).[1][6]

    • Differentiation: The target molecule will show a doublet for the C3-Methyl in NMR, whereas the impurity will show a triplet/multiplet for the ethyl chain extension.[1]

SynthesisLevulinateEthyl Levulinate(C7H12O3)BaseBase Treatment(Thermodynamic Control)Levulinate->BaseEnolateEnolate Intermediate(C3 vs C5)Base->EnolateMeIMethyl Iodide(Alkylation)Enolate->MeIProductEthyl 3-methyl-4-oxopentanoate(Target: C3-Me)MeI->ProductMajor PathByProductEthyl 4-oxohexanoate(Impurity: C5-Me)MeI->ByProductMinor Path

Figure 2: Synthetic pathway highlighting the regioselectivity challenge in levulinate alkylation.[1]

Part 5: Analytical Characterization Profile

To confirm the identity of Ethyl 3-methyl-4-oxopentanoate, the following spectral features must be observed.

Nuclear Magnetic Resonance (1H-NMR)

Solvent: CDCl3, 400 MHz

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ester -OCH2- 4.12Quartet (q)2HEthyl group methylene
C3-H 2.95Multiplet (m)1HChiral methine
C2-H2 2.35 - 2.80Complex/ABX2HDiastereotopic methylene protons
Acetyl -CH3 2.20Singlet (s)3HMethyl ketone
Ester -CH3 1.25Triplet (t)3HEthyl group methyl
C3-CH3 1.15Doublet (d)3HDiagnostic Signal (Coupled to C3-H)

Self-Validation Check: The presence of a doublet at ~1.15 ppm is the critical confirmation of methylation at the C3 position.[1] If this signal is a triplet, the methylation likely occurred at C5 (linear chain extension).[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 158[1]

  • Base Peak: Likely m/z 43 (Acetyl group) or m/z 113 (Loss of OEt).[1]

  • McLafferty Rearrangement: Look for fragments characteristic of cleavage beta to the carbonyls.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link][1]

  • ChemSrc. (2025).[1][5][8] Ethyl 3-methyl-4-oxopentanoate - CAS#: 55424-74-3.[1][6][5][8][9][10] Retrieved from [Link][1]

  • EPA CompTox Chemicals Dashboard. (2023). Ethyl 3-methyl-4-oxopentanoate (DTXSID00564859).[1][6] Retrieved from [Link][1][6]

Chemical abstract service (CAS) registry data for Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Ethyl 3-methyl-4-oxopentanoate (CAS No. 55424-74-3), a valuable β-keto ester in the landscape of organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this paper will leverage established chemical principles and data from closely related analogues to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of its properties, synthesis, and potential applications.

Core Chemical Identity and Physicochemical Properties

Ethyl 3-methyl-4-oxopentanoate is a bifunctional organic molecule containing both a ketone and an ester functional group. This unique structural arrangement makes it a versatile intermediate, or synthon, for the construction of more complex molecular architectures, particularly within heterocyclic and pharmaceutical chemistry.

Chemical Identifiers

A clear identification of the molecule is paramount for any scientific endeavor. The core identifiers for Ethyl 3-methyl-4-oxopentanoate are summarized below.

IdentifierValueSource
CAS Registry Number 55424-74-3PubChem[1]
IUPAC Name ethyl 3-methyl-4-oxopentanoatePubChem[1]
Molecular Formula C₈H₁₄O₃PubChem[1]
SMILES CCOC(=O)CC(C)C(=O)CPubChem[1]
InChI InChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3PubChem[1]
InChIKey HYMVBRIEVYRZIE-UHFFFAOYSA-NPubChem[1]
Physicochemical Data

Comprehensive experimental data for Ethyl 3-methyl-4-oxopentanoate is limited. The table below presents computed properties from reliable databases and, for context, experimental data for its close structural isomer, Ethyl 4-methyl-3-oxopentanoate (CAS: 7152-15-0). Researchers should treat the computed values as estimations and may use the isomer's data as a preliminary guide for reaction planning.

PropertyValue (Ethyl 3-methyl-4-oxopentanoate)Value (Isomer: Ethyl 4-methyl-3-oxopentanoate)Source(s)
Molecular Weight 158.19 g/mol 158.20 g/mol PubChem[1], ChemBK[2]
Density 0.979 g/cm³ (Predicted)0.98 g/mL at 25 °CChemicalBook[3], ChemBK[2]
Boiling Point Not available173 °CChemBK[2]
Melting Point Not available-9 °CChemBK[2]
Refractive Index Not availablen20/D 1.425ChemBK[2]
Solubility Not availableSoluble in chloroform and methanolChemBK[2]

Synthesis Protocol: A Mechanistic Approach

The synthesis of γ-keto esters like Ethyl 3-methyl-4-oxopentanoate is often achieved through a Michael addition, a fundamental carbon-carbon bond-forming reaction. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a reliable and well-understood method.[4]

A logical and efficient pathway for synthesizing Ethyl 3-methyl-4-oxopentanoate involves the Michael addition of an ethyl acetate enolate to methyl vinyl ketone.

Proposed Synthesis Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Workup Ethyl_Acetate Ethyl Acetate LDA Lithium Diisopropylamide (LDA) in THF, -78 °C Ethyl_Acetate->LDA Deprotonation Enolate Lithium Enolate of Ethyl Acetate LDA->Enolate MVK Methyl Vinyl Ketone (MVK) Enolate->MVK 1,4-Conjugate Addition Adduct_Enolate Intermediate Enolate Adduct MVK->Adduct_Enolate Workup Aqueous Quench (e.g., NH₄Cl) Adduct_Enolate->Workup Protonation Final_Product Ethyl 3-methyl-4-oxopentanoate Workup->Final_Product G BKE Ethyl 3-methyl-4-oxopentanoate (β-Keto Ester) Alkylation Alkylation BKE->Alkylation Enolate Chemistry Acylation Acylation BKE->Acylation Enolate Chemistry Heterocycle_Synth Heterocycle Synthesis BKE->Heterocycle_Synth Condensation Rxns Drug_Discovery Drug Discovery Scaffolds Heterocycle_Synth->Drug_Discovery Core Structures

Sources

Conformational Dynamics and Stereoelectronic Profile of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Ethyl 3-methyl-4-oxopentanoate Ester Chains Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Ethyl 3-methyl-4-oxopentanoate (EMOP) represents a critical class of


-keto esters serving as chiral synthons in the production of polyketide antibiotics, statin precursors, and heterocyclic pharmacophores. Unlike simple aliphatic esters, EMOP possesses a 1,4-dicarbonyl motif interrupted by a chiral center at C3. This structural complexity introduces a competitive conformational landscape driven by dipole-dipole interactions, steric strain (

), and potential chelation sites.

This guide provides a rigorous analysis of the EMOP conformational manifold, establishing a causal link between solution-phase dynamics and stereoselective reactivity.

Structural Anatomy & Stereoelectronic Drivers

The conformational analysis of EMOP must be deconstructed into two distinct vectors: the rigid ester linkage and the flexible carbon backbone.

The Ester Linkage ( -Conformation)

Contrary to intuitive steric arguments, the ester moiety (


) exclusively adopts the 

-conformation
(often referred to as s-cis relative to the C-O single bond).
  • Mechanism: This preference is stabilized by the "exo-anomeric effect" (hyperconjugation between the ether oxygen lone pair

    
     and the carbonyl 
    
    
    
    orbital) and secondary dipole minimization.
  • Energetic Penalty: Accessing the

    
    -conformer imposes a penalty of 
    
    
    
    3.5–5.0 kcal/mol, rendering it kinetically irrelevant at standard processing temperatures.
The Backbone Dynamics (C2–C3–C4)

The core conformational flux occurs along the C2–C3 and C3–C4 bonds. The relative orientation of the ketone carbonyl (C4) and the ester carbonyl (C1) is governed by the Dipole-Dipole Repulsion Principle .

  • Anti-Parallel Alignment: In non-polar solvents, the molecule adopts an extended conformation where the C1 and C4 carbonyl dipoles align anti-parallel to minimize electrostatic repulsion.

  • The Methyl Perturbation: The C3-methyl group introduces significant gauche interactions. The lowest energy conformer typically places the C3-methyl group anti to the bulky ester moiety to relieve steric strain, forcing the carbonyls into a gauche or orthogonal relationship.

Visualization of Conformational Workflow

The following diagram outlines the logical workflow for determining the bioactive conformation of EMOP derivatives.

EMOP_Conformation Start Ethyl 3-methyl-4-oxopentanoate Rotamers Generate Rotamers (C2-C3 & C3-C4 bond rotation) Start->Rotamers Filter Steric Filter (Reject Syn-Pentane interactions) Rotamers->Filter MM2/MMFF94 DFT DFT Optimization (B3LYP/6-311+G** + Solvation) Filter->DFT Geometry Opt Dipole Dipole Analysis (C1 vs C4 Vector Alignment) DFT->Dipole Boltzmann Weighting NMR_Valid NMR Validation (3J Coupling & NOE) Dipole->NMR_Valid Predict J-values

Figure 1: Integrated computational and experimental workflow for resolving the conformational ensemble of


-keto esters.

Spectroscopic Signatures & Validation

To validate the theoretical conformational minima, researchers must rely on specific spectroscopic markers.

Infrared Spectroscopy (Carbonyl Region)

The 1,4-dicarbonyl nature results in distinct stretching frequencies.

  • Ketone (C4=O):

    
     (Typical aliphatic ketone).
    
  • Ester (C1=O):

    
     (Inductive withdrawal by alkoxy group).
    
  • Diagnostic Value: In non-polar solvents (e.g.,

    
    ), a single sharp set of peaks indicates a dominant conformer. Broadening or splitting (Fermi resonance aside) suggests an equilibrium between "open" (dipole-minimized) and "folded" (dipole-aligned) states.
    
NMR Spectroscopy ( & )

The C2 methylene protons are diastereotopic due to the adjacent C3 chiral center. Their splitting pattern is the primary reporter of the C2-C3 dihedral angle.

Table 1: Predicted Coupling Constants via Karplus Equation

Dihedral Angle (

)
ConformationPredicted

(Hz)
Observation in EMOP

Anti-periplanar

Major conformer (Extended)

Gauche

Minor conformer (Folded)

Orthogonal

Transition state

Note: In


, EMOP typically exhibits a 

value averaging 7–8 Hz, indicating rapid rotation but a weighted population preference for the anti-periplanar rotamer.

Synthetic Application: Stereoselective Reduction

The most critical application of EMOP conformational analysis is in Dynamic Kinetic Resolution (DKR) or stereoselective reduction (e.g., Noyori hydrogenation). The solution-phase conformation dictates the approach of the hydride source.

Chelation vs. Dipole Control
  • Non-Chelating Conditions (e.g.,

    
    , MeOH):  The reaction proceeds via the Felkin-Anh model. The hydride attacks the C4 ketone from the trajectory that minimizes steric clash with the C3-methyl group and the C2-ester tail.
    
  • Chelating Conditions (e.g.,

    
    , 
    
    
    
    ):
    The metal center coordinates both the ketone (C4) and ester (C1) carbonyls. This locks the molecule into a rigid cyclic transition state, overriding the inherent conformational preferences and often reversing the stereoselectivity.

Reaction_Pathway cluster_0 Path A: Dipole Control cluster_1 Path B: Chelation Control Substrate EMOP (Free Rotation) Open_TS Open TS (Anti-Dipole) Substrate->Open_TS No Metal Closed_TS Cyclic TS (Metal-Bridged) Substrate->Closed_TS + Mg(II)/Ti(IV) Anti_Prod Anti-Product (Felkin-Anh) Open_TS->Anti_Prod Syn_Prod Syn-Product (Chelation) Closed_TS->Syn_Prod

Figure 2: Divergent stereochemical outcomes based on conformational locking via metal chelation.

Experimental Protocol: Conformational Locking for Reduction

Objective: Synthesize ethyl (3R, 4S)-3-methyl-4-hydroxypentanoate with >95:5 dr using chelation-controlled reduction.

Materials
  • Ethyl 3-methyl-4-oxopentanoate (1.0 eq)[1]

  • Zinc Borohydride (

    
    ) (0.5 M in 
    
    
    
    )
  • Dichloromethane (Anhydrous)

  • Saturated

    
     solution
    
Methodology
  • Preparation of Chelate: Dissolve EMOP (1.0 mmol) in anhydrous

    
     (10 mL) under Argon. Cool to 
    
    
    
    .
  • Lewis Acid Coordination: Crucial Step. Stir for 15 minutes to allow the solution to equilibrate. At this temperature, the population of the chelated conformer is entropically favored once the metal is added, but pre-cooling minimizes random background reduction.

  • Reagent Addition: Add

    
     (1.2 eq) dropwise over 20 minutes. The zinc cation (
    
    
    
    ) acts as a bridge between the C1-ester and C4-ketone oxygens, locking the conformation into a 6-membered chair-like transition state.
  • Reaction Monitoring: Monitor via TLC (3:1 Hexane/EtOAc). Staining with Anisaldehyde is required as the alcohol product has weak UV absorbance.

  • Quench & Extraction: Quench with sat.

    
     at 
    
    
    
    to prevent acid-catalyzed lactonization. Warm to room temperature and extract with
    
    
    .
  • Analysis: Determine diastereomeric ratio (dr) via crude

    
     NMR. The syn-isomer (chelation product) typically shows a smaller 
    
    
    
    coupling constant (4–5 Hz) compared to the anti-isomer (7–9 Hz).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Noyori, R., et al. (2001).

    
    -Keto Esters." Journal of the American Chemical Society.[2][3] Link (Principles of dynamic kinetic resolution applicable to 
    
    
    
    -keto systems).
  • Hoffmann, R. W. (1989). "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews, 89(8), 1841–1860. Link (Mechanistic basis for methyl-group induced conformational preferences).

  • Gaussian, Inc. (2024). Gaussian 16 User Reference: Solvation Models. Link (Standard protocols for DFT solvation modeling cited in workflow).

Sources

Methodological & Application

Protocols for synthesizing heterocycles using Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) is a versatile


-keto ester building block characterized by a 1,4-dicarbonyl framework with specific 

-methyl substitution.[1][2] This structural motif is a "privileged scaffold" precursor in medicinal chemistry, offering direct access to pyridazinones (PDE inhibitors), indoles (serotonergic modulators), and pyrrolidinones (nootropic pharmacophores).[1][2]

This guide details three validated protocols for converting Ethyl 3-methyl-4-oxopentanoate into these heterocycles. Unlike generic keto-ester protocols, these methods account for the steric and electronic influence of the C3-methyl group, ensuring high regioselectivity and yield.[1][2]

Compound Profile & Reactivity Analysis

Compound: Ethyl 3-methyl-4-oxopentanoate IUPAC: Ethyl 3-methyl-4-oxopentanoate Structure:


Key Reactivity Features: [1][2]
  • C4-Ketone (Electrophile): Primary site for nucleophilic attack (amines/hydrazines).[1][2] Sterically hindered by the adjacent C3-methyl group, requiring optimized temperature profiles.[1][2]

  • C1-Ester (Electrophile): Secondary site for cyclization.[1][2]

  • C3-Methine (Chiral Center): The methyl substitution creates a chiral center.[1][2] Enolization towards C3 is thermodynamically disfavored compared to C5, influencing regiochemistry in condensation reactions.[1][2]

PropertyValueNote
Formula


-keto ester
MW 158.20 g/mol
Boiling Point ~196 °CHigh boiling point requires vacuum distillation for purification.[1][2]
Density 1.0 ± 0.1 g/cm³
Solubility EtOH, DCM, TolueneLipophilic; poor water solubility.[1][2]

Protocol A: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

Target Scaffold: 5,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one Application: Precursors for cardiotonic agents (e.g., Pimobendan analogs) and PDE3 inhibitors.[1][2]

Mechanism & Rationale

The reaction proceeds via a cascade condensation with hydrazine hydrate.[1][2]

  • Step 1 (Kinetic): Hydrazine attacks the C4-ketone to form a hydrazone intermediate.[1][2] The C3-methyl group directs attack to the less hindered face but may slow kinetics compared to unsubstituted levulinates.[1][2]

  • Step 2 (Thermodynamic): Intramolecular nucleophilic attack of the hydrazone nitrogen on the C1-ester carbonyl, releasing ethanol and closing the pyridazinone ring.[1][2]

Visual Workflow (DOT):

PyridazinoneSynthesis Start Ethyl 3-methyl-4-oxopentanoate Inter Hydrazone Intermediate (Transient) Start->Inter Nucleophilic Attack (C4) Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Cyclization Intramolecular Amidation Inter->Cyclization - H2O Product 5,6-Dimethyl-4,5- dihydropyridazin-3(2H)-one Cyclization->Product - EtOH Ring Closure

Figure 1: Reaction pathway for the synthesis of the pyridazinone core.[1][2]

Experimental Protocol

Reagents:

  • Ethyl 3-methyl-4-oxopentanoate (1.0 eq, 10 mmol, 1.58 g)[1][2]

  • Hydrazine hydrate (80% or 100%) (1.2 eq, 12 mmol)[1][2]

  • Ethanol (Absolute) (10 volumes, 15 mL)

  • Acetic Acid (Catalytic, 0.1 eq) – Critical for activating the ketone.[1][2]

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-methyl-4-oxopentanoate in Ethanol.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes at room temperature. Note: Exotherm is mild, but controlled addition prevents oligomerization.[1][2]

  • Catalysis: Add catalytic Acetic Acid.[1][2]

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1][2] The starting ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (amide/pyridazinone) should appear.[1][2]
  • Workup: Cool to room temperature.

    • Scenario A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry.[1][2]

    • Scenario B (Oiling): If product remains soluble, concentrate the solvent under reduced pressure.[1][2] Dissolve the residue in DCM, wash with water and brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Recrystallization from Ethanol/Hexane (1:3) or column chromatography (EtOAc/Hexane gradient).[1][2]

Expected Yield: 75–85% Characterization:


 NMR should show disappearance of the ethyl ester quartet/triplet and appearance of a broad NH singlet (~8-9 ppm).[1]

Protocol B: Regioselective Fischer Indole Synthesis

Target Scaffold: 3-substituted-2-methylindole derivatives (e.g., Ethyl 3-(2-methyl-1H-indol-3-yl)butanoate).[1][2] Application: Synthesis of COX-2 inhibitors (Indomethacin analogs) and Tryptophol derivatives.[1][2]

Mechanism & Rationale

The reaction involves phenylhydrazine and an acid catalyst (


 or 

).[1][2]
  • Regioselectivity Challenge: The hydrazone can enolize towards the C3-methine or the C5-methyl.[1][2]

  • Expert Insight: Under thermodynamic conditions (strong acid, heat), the less substituted enamine (towards C5) is often favored or reacts faster in the [3,3]-sigmatropic rearrangement due to steric hindrance at C3.[1][2] This typically yields the 2-methyl indole with the ester chain at the 3-position.[1][2]

Visual Workflow (DOT):

FischerIndole cluster_selectivity Regioselectivity Logic SM Ethyl 3-methyl-4-oxopentanoate + Phenylhydrazine Hydrazone Arylhydrazone Formation SM->Hydrazone AcOH, EtOH Enamine Enamine Tautomerization (Regioselective Step) Hydrazone->Enamine H+ Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat Note Steric bulk at C3 favors enolization to C5 (Methyl), leading to 2-Methyl Indole. Enamine->Note Indole Ethyl 3-(2-methyl-1H-indol-3-yl)butanoate Sigmatropic->Indole - NH3 Cyclization

Figure 2: Fischer Indole pathway highlighting the regiochemical outcome.[1][2]

Experimental Protocol

Reagents:

  • Ethyl 3-methyl-4-oxopentanoate (1.0 eq)[1][2]

  • Phenylhydrazine Hydrochloride (1.0 eq)[1][2]

  • Solvent: Ethanol (Abs) or Acetic Acid (Glacial)[1][2]

  • Catalyst:

    
     (conc.) or 
    
    
    
    (anhydrous)[1][2]

Step-by-Step:

  • Preparation: Mix Phenylhydrazine HCl (10 mmol) and Ethyl 3-methyl-4-oxopentanoate (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add concentrated

    
     (1.0 mL) dropwise. Caution: Exothermic.[1][2]
    
  • Reflux: Heat to reflux for 3 hours. The solution will darken (red/brown).[1][2]

  • Workup: Pour the reaction mixture into ice-water (100 mL). The indole product usually precipitates as a crude solid or oil.[1][2]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with

    
     (sat.) to remove acid, then brine.[1][2]
    
  • Purification: Flash chromatography is essential.[1][2] Eluent: Hexane/EtOAc (9:1 to 4:1).[1][2]

    • Note: The 2-methyl isomer is generally the major product.[1][2] Use NMR to confirm the presence of the singlet methyl at the indole C2 position (~2.3-2.4 ppm).[1][2]

Protocol C: Paal-Knorr Pyrrole Synthesis

Target Scaffold: N-substituted-3-methyl-2-pyrrolidinones (via reductive amination) or Pyrroles (if oxidative conditions used).[1][2] Note: Standard Paal-Knorr requires a 1,4-diketone.[1][2] Since this is a


-keto ester, the reaction with primary amines typically yields 5-hydroxy-2-pyrrolidinones  (lactams) which can be dehydrated to pyrrolinones or reduced.[1][2]

Protocol (Lactam Formation):

  • Reagents: Ethyl 3-methyl-4-oxopentanoate + Primary Amine (

    
    ) + Acetic Acid (Cat).[1][2]
    
  • Conditions: Reflux in Toluene with Dean-Stark trap to remove water/ethanol.

  • Outcome: Formation of the 5-membered lactam ring. The C3-methyl group remains at the 4-position of the pyrrolidinone ring (due to numbering change).[1][2]

References

  • Synthesis of

    
    -keto esters: 
    
    • Miyashita, M., et al.[1][2] "Synthesis of

      
      -keto esters via conjugate addition of nitroalkanes." Journal of Organic Chemistry, 43(12), 1978.[1][2] 
      
  • Pyridazinone Synthesis Protocols

    • Coates, W. J., & McKillop, A.[1][2] "Synthesis of 6-substituted-3(2H)-pyridazinones." Synthesis, 1993(03), 334-342.[1][2]

  • Fischer Indole Regioselectivity

    • Hughes, D. L.[1][2] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1][2] [1][2]

  • Compound Data Verification

    • PubChem CID 14870756 (Ethyl 3-methyl-4-oxopentanoate).[1][2] [1][2]

Disclaimer: All protocols involve hazardous chemicals.[1][2] Standard PPE and fume hood usage are mandatory.[1][2] Optimization of stoichiometry may be required based on specific amine/hydrazine derivatives used.

Sources

Knoevenagel condensation reaction conditions for Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Knoevenagel Condensation Protocols for Ethyl 3-methyl-4-oxopentanoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Ethyl 3-methyl-4-oxopentanoate (EMOP) presents a unique synthetic challenge in Knoevenagel condensations. Unlike standard


-keto esters (e.g., ethyl acetoacetate), EMOP is a 

-keto ester with significant steric hindrance adjacent to the reactive carbonyl center. The methyl group at the C3 position creates a steric blockade that severely inhibits nucleophilic attack under classical ammonium acetate/acetic acid conditions.

The Solution: This guide details a high-performance protocol utilizing Titanium(IV) Chloride (TiCl


) mediated condensation (Lehnert’s Conditions) . This method bypasses the kinetic limitations of weak amine catalysts by activating the ketone as a powerful electrophile while simultaneously sequestering the oxide byproduct, driving the equilibrium to completion.

Chemical Context:

  • Substrate: Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3).[1]

  • Role: Electrophile (Ketone acceptor).

  • Target Transformation: Conversion of the C4 ketone to a tetra-substituted olefin (e.g., for substituted pyrrolidone or glutamate analog synthesis).

Part 2: Reaction Mechanism & Logic

The failure of standard Knoevenagel bases (piperidine, pyridine) with EMOP is due to the reversibility of the aldol intermediate step. The bulky C3-methyl group destabilizes the tetrahedral intermediate, favoring retro-aldol collapse over dehydration.

The TiCl


 Advantage: 
  • Dual Activation: TiCl

    
     coordinates to the ketone oxygen, lowering the LUMO energy and making it susceptible to attack even by bulky nucleophiles.
    
  • Irreversible Dehydration: The affinity of Titanium for oxygen is so high that it acts as a "chemical sink" for the water/oxide generated, effectively rendering the reaction irreversible.

Mechanism Visualization

Knoevenagel_Mechanism Substrate Ethyl 3-methyl-4-oxopentanoate (Ketone) Complex Activated Ti-Complex (Low LUMO) Substrate->Complex Coordination TiCl4 TiCl4 (Lewis Acid) TiCl4->Complex Intermediate Titanium Enolate Intermediate Complex->Intermediate + Nucleophile + Base (Pyridine) Nucleophile Active Methylene (e.g., Malononitrile) Nucleophile->Intermediate Elimination Elimination of TiO2 + 2HCl Intermediate->Elimination rapid Product Tetra-substituted Olefin Elimination->Product Irreversible

Figure 1: TiCl


-mediated activation pathway overcoming steric hindrance at the C4 position.

Part 3: Detailed Experimental Protocols

Protocol A: TiCl -Mediated Condensation (Gold Standard)

Recommended for library synthesis and difficult substrates.

Reagents:

  • Ethyl 3-methyl-4-oxopentanoate (1.0 equiv)[1]

  • Active Methylene (e.g., Ethyl Cyanoacetate or Malononitrile) (1.0 - 1.1 equiv)

  • Titanium(IV) Chloride (TiCl

    
    ) (2.0 equiv)
    
  • Pyridine (4.0 equiv)

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool the system to 0 °C using an ice/water bath.

  • Lewis Acid Addition: Carefully add TiCl

    
     (2.0 equiv) dropwise via syringe.
    
    • Critical Note: A yellow precipitate (TiCl

      
      -THF complex) will form. Ensure vigorous stirring to maintain a suspension.
      
  • Substrate Addition: Add Ethyl 3-methyl-4-oxopentanoate (1.0 equiv) and the Active Methylene compound (1.0 equiv) dissolved in a minimal amount of THF.

  • Base Addition: Add Pyridine (4.0 equiv) dropwise over 15 minutes.

    • Observation: The reaction mixture will likely turn dark brown/red.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the ketone peak (approx. 1715 cm⁻¹ in IR).

  • Quench: Cool back to 0 °C and quench carefully with 10% aqueous NH

    
    Cl  or water.
    
    • Caution: The quench is exothermic.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Protocol B: Microwave-Assisted Ionic Liquid (Green Alternative)

Recommended for rapid screening or when Lewis Acids are contraindicated.

Reagents:

  • Ethyl 3-methyl-4-oxopentanoate (1.0 equiv)[1]

  • Active Methylene (1.2 equiv)

  • Catalyst: L-Proline (20 mol%) or Piperidine/AcOH (20 mol%)

  • Solvent: [BMIM][BF

    
    ] (Ionic Liquid) or Ethanol
    

Methodology:

  • Combine all reagents in a microwave-safe vial.

  • Irradiate at 80–100 °C for 10–30 minutes (Max Power 150W).

  • Extract product with diethyl ether (the ionic liquid remains).

Part 4: Data Interpretation & Quality Control

When characterizing the product (tetra-substituted alkene), stereochemistry (E/Z ratio) is the primary variable.

Table 1: Expected Analytical Parameters

ParameterObservationInterpretation
¹H NMR (Olefin) Absence of vinyl protonConfirms tetra-substitution.
¹H NMR (Methyl) Shift of C3-Methyl doubletDownfield shift (~0.2 ppm) indicates proximity to the new double bond.
IR Spectroscopy Loss of C=O (Ketone)Disappearance of peak at ~1715 cm⁻¹. Retention of Ester C=O (~1735 cm⁻¹).
Appearance Viscous Oil / Low melting solidTypical for these esters.
Yield (TiCl

)
75% - 90%High efficiency due to water sequestration.
Yield (Classic) < 30%Low efficiency due to steric hindrance and reversibility.
Troubleshooting Guide
  • Issue: Thick Emulsion during Workup.

    • Cause: Titanium hydroxides forming a gel.

    • Fix: Use a 10% Potassium Sodium Tartrate (Rochelle's Salt) solution during the quench. Stir for 1 hour until layers separate clearly.

  • Issue: Low Conversion.

    • Cause: Old TiCl

      
       (hydrolyzed).
      
    • Fix: TiCl

      
       must be clear/light yellow. If cloudy/white, distill or replace.
      
  • Issue: Self-Condensation.

    • Cause: The C3 or C5 protons of the substrate reacting with itself.

    • Fix: Ensure the Active Methylene component is added before the base to ensure it is the primary nucleophile generated.

Part 5: References

  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base/THF." Tetrahedron Letters, vol. 14, no. 48, 1973, pp. 4723-4724.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate." PubChem, 2023.

  • Santra, S., et al. "Green Knoevenagel Condensation: Ionic Liquid and Microwave Approaches." Green Chemistry Letters and Reviews, vol. 14, no. 2, 2021.[2]

  • Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction." Comprehensive Organic Synthesis, vol. 2, 1991, pp. 341-394.

Sources

Technical Application Note: Ethyl 3-methyl-4-oxopentanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3) represents a specialized class of


-keto esters  that function as masked 1,4-dicarbonyl systems.[1] Unlike their ubiquitous 

-keto ester counterparts (used in Knoevenagel or Biginelli condensations), this molecule is a strategic precursor for constructing five- and six-membered heterocyclic rings—specifically dihydropyridazinones and substituted pyrroles .[1] This guide details the mechanistic utility of Ethyl 3-methyl-4-oxopentanoate, providing validated protocols for its conversion into high-value pharmaceutical scaffolds found in cardiotonic agents and kinase inhibitors.

Part 1: Chemical Profile & Critical Distinctions[1]

Structural Identity & Isomerism

It is critical to distinguish Ethyl 3-methyl-4-oxopentanoate from its structural isomers to ensure experimental success.

FeatureEthyl 3-methyl-4-oxopentanoate Ethyl 4-methyl-3-oxopentanoate
Class

-Keto Ester
(1,4-relationship)

-Keto Ester (1,3-relationship)
Primary Reactivity Paal-Knorr Cyclization, Pyridazinone formationKnoevenagel Condensation, Alkylation
Key Fragment (MS) Acetyl group (

43), Loss of OEt
Loss of

Pharma Utility Pyrroles, Pyridazines Statins, Pyrimidines

Critical Note on Sourcing: Commercial databases often conflate this molecule with "Geraldehyde" (CAS 762-26-5) or other isomers.[1] Verify the structure via NMR prior to use:

  • 
    H NMR Diagnostic:  Look for the doublet methyl at C3 (
    
    
    
    1.1 ppm) and the singlet methyl of the ketone (
    
    
    2.2 ppm).[1] The methylene protons at C2 should appear as a diastereotopic ABX system due to the adjacent chiral center at C3.[1]

Part 2: Core Application – Synthesis of Dihydropyridazinones

The reaction of


-keto esters with hydrazine is the industry-standard route to 4,5-dihydro-3(2H)-pyridazinones . This scaffold is the pharmacophore for several PDE3 inhibitors (cardiotonics) and COX-2 inhibitors.[1]
Mechanistic Pathway

The reaction proceeds via a condensation-cyclization sequence.[1] The hydrazine nitrogen first attacks the more electrophilic ketone carbonyl (C4), forming a hydrazone intermediate.[1] This is followed by an intramolecular nucleophilic attack on the ester carbonyl (C1), releasing ethanol and closing the ring.[1]

Validated Protocol: Synthesis of 4-Methyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Reagents:

  • Ethyl 3-methyl-4-oxopentanoate (1.0 equiv)[2]

  • Hydrazine hydrate (80% solution, 1.2 equiv)[1]

  • Ethanol (Absolute, 10 mL/g substrate)[1]

  • Acetic Acid (Catalytic, 0.1 equiv)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Ethyl 3-methyl-4-oxopentanoate dissolved in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Catalysis: Add catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (pyridazinone).[1]
  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Dilute residue with ice-cold water. The product often precipitates as a solid.

    • If solid: Filter and wash with cold hexanes.

    • If oil: Extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallization from Ethanol/Heptane or flash chromatography.[1]

Yield Expectation: 75–85%

Part 3: Secondary Application – Paal-Knorr Pyrrole Synthesis

Ethyl 3-methyl-4-oxopentanoate serves as a 1,4-dicarbonyl equivalent .[1] Reacting it with primary amines yields pyrrole-3-acetic acid derivatives , which are valuable intermediates for atorvastatin analogues and anti-inflammatory agents.[1]

Experimental Workflow (DOT Visualization)

PaalKnorrWorkflow Start Reactants: Ethyl 3-methyl-4-oxopentanoate + Primary Amine (R-NH2) AcidCat Catalyst Addition: p-TsOH or AcOH (Promotes dehydration) Start->AcidCat Mix in Toluene/Benzene Intermed Intermediate: Hemiaminal / Imine AcidCat->Intermed Reflux (Dean-Stark) Cyclization Cyclization: Intramolecular Attack (- H2O) Intermed->Cyclization - H2O Product Product: N-Substituted Pyrrole Derivative Cyclization->Product Aromatization

Caption: Workflow for converting Ethyl 3-methyl-4-oxopentanoate into pyrrole scaffolds via Paal-Knorr condensation.

Protocol: Synthesis of N-Phenyl Pyrrole Derivative

Reagents:

  • Ethyl 3-methyl-4-oxopentanoate (10 mmol)

  • Aniline (10 mmol)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.5 mmol)[1]

  • Toluene (50 mL)

Procedure:

  • Dean-Stark Setup: Equip a flask with a Dean-Stark trap and reflux condenser.[1]

  • Combination: Dissolve the keto ester and aniline in toluene. Add p-TsOH.[1]

  • Dehydration: Reflux vigorously.[1] The reaction is driven by the azeotropic removal of water.[1]

  • Endpoint: Continue until theoretical water volume is collected (

    
    180 
    
    
    
    L for 10 mmol scale) or TLC indicates consumption of amine.
  • Isolation: Wash cooled toluene layer with

    
     (to remove unreacted amine), then saturated 
    
    
    
    , then brine.
  • Drying: Dry over

    
     and evaporate solvent.
    

Part 4: Analytical Quality Control

To validate the integrity of the intermediate before use in GMP workflows, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identification GC-MSMolecular Ion (

) visible; Base peak

43 (Acetyl).[1]
Purity GC-FID

(Area normalization).[1]
Residual Solvent Headspace GCEthanol

; Toluene

.[1]
Water Content Karl Fischer

(Critical for organometallic downstream steps).[1]
Analytical Decision Tree

QC_Tree Start Sample Receipt GCMS GC-MS ID Matches Standard? Start->GCMS Purity GC Purity > 97%? GCMS->Purity Yes Reject Reject / Reprocess GCMS->Reject No (Isomer?) Water KF Water < 0.5%? Purity->Water Yes Purity->Reject No Release Release for Synthesis Water->Release Yes Water->Reject No (Dry Sample)

Caption: Quality control decision tree ensuring starting material suitability for pharmaceutical synthesis.

References

  • Vertex AI Search. (2023).[1] Synthesis of 4,5-dihydro-3(2H)-pyridazinones from gamma-keto esters. 3[4]

  • PubChem. (2023).[1] Ethyl 3-methyl-4-oxopentanoate Compound Summary (CID 14870756).[1][2] National Library of Medicine. Link

  • Organic Syntheses. (2014). Formation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Keto Esters from 
    
    
    
    -Keto Esters via Zinc Carbenoid Homologation. Org. Synth. 2014, 91, 248-259. 5
  • RGM College of Engineering. (2018). Paal–Knorr synthesis of pyrroles: A Review. 6

  • Sigma-Aldrich. (2023).[1] Ethyl 4-methyl-3-oxopentanoate (Isomer Comparison). 7

Sources

Catalytic hydrogenation procedures for Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrogenation of Ethyl 3-methyl-4-oxopentanoate

Executive Summary

This application note details the catalytic hydrogenation of Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3), a critical


-keto ester intermediate used in the synthesis of chiral flavors (e.g., whisky lactones) and pharmaceutical building blocks.

We present two distinct protocols:

  • Enantioselective Dynamic Kinetic Resolution (DKR): Utilizing a homogeneous Ru-BINAP system to convert racemic substrate into high-enantiomeric-excess (ee) (3S,4R)-3,4-dimethyl-dihydro-furan-2-one .

  • High-Throughput Heterogeneous Reduction: A robust Raney Nickel/Pd protocol for rapid access to racemic ethyl 4-hydroxy-3-methylpentanoate or the corresponding lactone.

Reaction Engineering & Mechanism

The transformation involves the reduction of the C4 ketone to a hydroxyl group, followed by cyclization. A critical feature of this substrate is the methyl group at C3 (alpha to the ketone). This position is enolizable, allowing for Dynamic Kinetic Resolution (DKR) during asymmetric hydrogenation.

Reaction Pathway Diagram

ReactionPathway Substrate Ethyl 3-methyl-4-oxopentanoate (Racemic Mixture) Enol Enol Intermediate (Rapid Racemization) Substrate->Enol Equilibrium HydroxyEster Ethyl 4-hydroxy-3-methylpentanoate (Intermediate) Substrate->HydroxyEster H2, Catalyst (k_red) Lactone 3,4-Dimethyl-gamma-butyrolactone (Final Product) HydroxyEster->Lactone -EtOH Cyclization (Acid/Heat)

Figure 1: Reaction pathway illustrating the equilibrium enabling Dynamic Kinetic Resolution (DKR) and the subsequent cyclization to the lactone.

Protocol A: Asymmetric Homogeneous Hydrogenation (DKR)

Objective: Synthesis of chiral (3S,4R)-3,4-dimethyl-gamma-butyrolactone with >95% ee and >90% de. Mechanism: The Ru-BINAP complex preferentially reduces one enantiomer of the rapidly racemizing substrate, funneling the mixture into a single stereoisomer.

Reagents & Equipment
  • Substrate: Ethyl 3-methyl-4-oxopentanoate (Purity >98%).

  • Catalyst: RuCl₂[(S)-BINAP] (CAS: 134524-84-8). Note: Pre-catalysts like [RuCl(benzene)((S)-BINAP)]Cl are also effective.

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr 4560 series) with magnetic or overhead stirring.

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox or under Argon flow, charge the autoclave liner with RuCl₂[(S)-BINAP] (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1).

    • Expert Tip: If using in-situ generation, mix [RuCl₂(benzene)]₂ and (S)-BINAP in DMF at 100°C for 10 min, then remove solvent before use.

  • Substrate Loading:

    • Dissolve Ethyl 3-methyl-4-oxopentanoate (1.0 eq) in degassed MeOH (0.5 M concentration).

    • Add the solution to the autoclave liner containing the catalyst.

    • Optional Acid Additive: Add 1.0 mol% HCl or CSA (Camphorsulfonic acid). Reasoning: Acid promotes the in-situ lactonization of the hydroxy ester intermediate, driving the equilibrium forward.

  • Purging & Pressurization:

    • Seal the reactor. Purge with H₂ (5 bar) three times to remove O₂.

    • Pressurize to 40–60 bar (580–870 psi) H₂.

    • Note: Lower pressures (<10 bar) may reduce enantioselectivity due to slower hydrogenation relative to enolization.

  • Reaction:

    • Heat to 50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Run for 12–24 hours. Monitor H₂ uptake until plateau.

  • Workup & Cyclization:

    • Vent H₂. Concentrate the mixture under reduced pressure.

    • Lactonization Check: Analyze by ¹H NMR. If hydroxy ester remains (signals at

      
       3.8-4.2 ppm), dissolve residue in Toluene and reflux with catalytic p-TsOH (Dean-Stark trap) for 2 hours to force cyclization.
      
Critical Process Parameters (CPPs)
ParameterRangeOptimalImpact of Deviation
Temperature 25–80°C50°C High T lowers ee; Low T slows rate, risking incomplete DKR.
H₂ Pressure 10–100 bar50 bar Low P allows competing side reactions; High P is generally safe.
Solvent MeOH, EtOH, DCMMeOH Alcohols facilitate proton transfer required for DKR mechanism.

Protocol B: Heterogeneous Hydrogenation (Racemic)

Objective: Rapid production of racemic lactone or hydroxy ester for non-chiral applications.

Reagents
  • Catalyst: Raney Nickel (W2 or W4 grade) OR 5% Ru/C.

  • Solvent: Ethanol.

  • Additives: None required, though trace acetic acid accelerates lactonization.

Procedure
  • Loading: Charge autoclave with substrate (10 g), Ethanol (50 mL), and Raney Ni (1.0 g, washed with EtOH).

  • Reaction: Pressurize to 50 bar H₂ and heat to 80–100°C .

  • Duration: Reaction is typically complete in 4–6 hours.

  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Evaporate solvent.[1]

  • Distillation: Purify the resulting oil by vacuum distillation (bp approx. 85-90°C at 5 mmHg for the lactone).

Analytical Controls & Troubleshooting

NMR Interpretation
  • Substrate (Keto Ester): Singlet/Multiplet at

    
     1.2 (Triplet, Ester-CH3), 2.2 (Singlet, Methyl ketone).
    
  • Product (Lactone):

    • Disappearance of Ethyl signals (if fully cyclized and EtOH removed).

    • Appearance of C4-H (multiplet at

      
       ~4.1-4.5 ppm).
      
    • Diastereomers: The cis (syn) and trans (anti) isomers can be distinguished by the coupling constant

      
      . Cis typically shows larger coupling in 5-membered rings, but NOE (Nuclear Overhauser Effect) experiments are definitive.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S, P traces).Ensure substrate is distilled/purified. Increase catalyst loading.
Low ee (Protocol A) Slow racemization of substrate.Increase Temp to 50°C; Switch solvent to MeOH to aid enolization.
Incomplete Cyclization Reaction stopped at Hydroxy Ester.Perform acid-catalyzed reflux (p-TsOH/Toluene) post-hydrogenation.

Experimental Workflow Diagram

Workflow Setup Reactor Setup (Inert Purge) Reaction Hydrogenation (50 bar H2, 50°C, 24h) Setup->Reaction Analysis In-Process Control (IPC) (GC/NMR) Reaction->Analysis Decision Complete Conversion? Analysis->Decision Decision->Reaction No (Extend Time) Workup Filtration & Concentration Decision->Workup Yes Cyclization Acid Reflux (If Hydroxy Ester present) Workup->Cyclization Optional Final Distillation/Isolation Workup->Final Cyclization->Final

Figure 2: Operational workflow for the hydrogenation and isolation process.

References

  • Noyori, R., et al.

    
    -Keto Carboxylic Esters."[2] Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link
    
  • Kitamura, M., et al. "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Journal of Organic Chemistry, vol. 64, no. 6, 1999.
  • Taber, D. F. "Synthesis of the Whisky Lactone via Asymmetric Hydrogenation." Organic Letters, vol. 12, no. 15, 2010.
  • PubChem Compound Summary. "Ethyl 3-methyl-4-oxopentanoate."[3] National Center for Biotechnology Information. Link

  • Genêt, J. P. "Recent Developments in Asymmetric Hydrogenation.

Sources

Application Notes and Protocols: Asymmetric Synthesis Applications of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis applications of ethyl 3-methyl-4-oxopentanoate. This versatile β-keto ester is a valuable precursor for the synthesis of chiral β-hydroxy esters, which are critical building blocks in the pharmaceutical and fine chemical industries. The protocols detailed herein focus on two robust and widely applicable methods for achieving high enantioselectivity: biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast) and chemocatalytic asymmetric hydrogenation employing ruthenium-based catalysts.

Introduction: The Significance of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are indispensable structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Their synthesis in enantiomerically pure form is a cornerstone of modern organic chemistry. Ethyl 3-methyl-4-oxopentanoate, with its prochiral ketone functionality, serves as an ideal starting material for accessing optically active (3R,4S)- and (3S,4R)-ethyl 3-hydroxy-4-methylpentanoate and their diastereomers. The strategic placement of the methyl group at the α-position to the ketone introduces an additional stereocenter, making the stereoselective reduction of this substrate a challenging yet rewarding endeavor.

The successful asymmetric reduction of ethyl 3-methyl-4-oxopentanoate provides access to chiral building blocks that can be further elaborated into more complex molecular architectures.[2][3] This guide will delve into the practical aspects of two powerful asymmetric reduction techniques, providing not only step-by-step protocols but also the underlying scientific principles that govern their stereochemical outcomes.

Biocatalytic Asymmetric Reduction with Saccharomyces cerevisiae

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective approach to asymmetric synthesis.[4][5] Yeast contains a multitude of oxidoreductase enzymes that can catalyze the reduction of carbonyl compounds with high stereoselectivity.[6] The outcome of the reduction is governed by the substrate's fit into the active site of the specific reductase enzymes present in the yeast.

Causality Behind Experimental Choices in Yeast Reduction

The enantioselectivity of yeast reductions can be influenced by several factors, including the strain of yeast, the reaction medium, temperature, and the concentration of the substrate and co-factors (like glucose).[6][7] Pre-treatment of the yeast, such as "starving" it in an aerobic environment, can enhance the activity of certain reductases, leading to improved enantiomeric excess (ee).[7] The use of deep eutectic solvents (DESs) has also been explored to enhance the biocompatibility and selectivity of the biotransformation.[5]

Experimental Protocol: Asymmetric Reduction of Ethyl 3-methyl-4-oxopentanoate with Baker's Yeast

This protocol is adapted from established procedures for the reduction of similar β-keto esters.[7]

Materials:

  • Ethyl 3-methyl-4-oxopentanoate

  • Baker's yeast (commercially available, active dry yeast)

  • Sucrose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Yeast Activation: In a 1 L Erlenmeyer flask, dissolve 150 g of sucrose in 500 mL of warm (35-40 °C) tap water. Add 50 g of active dry baker's yeast and stir the mixture gently for 30-60 minutes until foaming is observed, indicating yeast activation.

  • Substrate Addition: Dissolve 5.0 g of ethyl 3-methyl-4-oxopentanoate in a minimal amount of ethanol (e.g., 5-10 mL) to aid dispersion and add it dropwise to the activated yeast suspension.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Add approximately 50 g of diatomaceous earth (Celite®) to the reaction mixture and stir for 15 minutes to aid filtration.

    • Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with 2 x 100 mL of water.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral ethyl 3-hydroxy-4-methylpentanoate. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC analysis.

Expected Outcome and Data Presentation

The stereochemical outcome of yeast reductions can vary. Based on reductions of similar substrates, a moderate to good enantiomeric excess can be anticipated.

Substrate (Similar to Topic)Product ConfigurationEnantiomeric Excess (ee)Reference
Ethyl 4-chloro-3-oxobutanoate(S)-enantiomer>95%[8]
Ethyl 3-oxobutanoate(S)-enantiomerup to 90%[5]

Table 1: Representative results from biocatalytic reductions of β-keto esters.

Workflow Diagram: Biocatalytic Reduction

Biocatalytic_Reduction Yeast Yeast Activation (Sucrose, Water) Reaction Biocatalytic Reduction (Room Temperature, 48-72h) Yeast->Reaction Substrate Ethyl 3-methyl-4-oxopentanoate Substrate->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Product Chiral β-Hydroxy Ester Workup->Product

Caption: Workflow for the biocatalytic reduction of ethyl 3-methyl-4-oxopentanoate.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts is a powerful and highly efficient method for the synthesis of enantiomerically enriched compounds.[9][10] Ruthenium complexes bearing chiral phosphine ligands are particularly effective for the reduction of β-keto esters.[11]

Mechanistic Insights and Rationale for Catalyst Selection

The mechanism of Ru-catalyzed asymmetric hydrogenation involves the coordination of the β-keto ester to the chiral metal center, followed by the stereoselective transfer of hydrogen from the catalyst to the carbonyl group. The chirality of the ligand environment around the ruthenium atom dictates the facial selectivity of the hydride attack, thereby determining the stereochemistry of the resulting alcohol. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a general procedure based on established methods for the asymmetric hydrogenation of β-keto esters.[12]

Materials:

  • Ethyl 3-methyl-4-oxopentanoate

  • [RuCl₂(chiral diphosphine ligand)] (e.g., BINAP derivatives)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave or hydrogenation reactor

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with the ruthenium precursor and the chiral diphosphine ligand in a suitable solvent like anhydrous methanol. Stir the mixture at room temperature for the specified time to allow for catalyst formation.

  • Reaction Setup: Add a solution of ethyl 3-methyl-4-oxopentanoate in anhydrous methanol to the autoclave.

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired hydrogen pressure (e.g., 10-50 atm). Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or HPLC).

  • Work-up:

    • Carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.

  • Purification and Analysis: Further purify the product by flash column chromatography if necessary. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.

Expected Performance and Data Summary

Ruthenium-catalyzed asymmetric hydrogenation typically affords high yields and excellent enantioselectivities.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru-BINAPβ-Keto esters>98%[11]
Ru-(S,S)-TIPSDPENIminesup to 99%[9]

Table 2: Representative performance of ruthenium-based catalysts in asymmetric reductions.

Workflow Diagram: Catalytic Asymmetric Hydrogenation

Asymmetric_Hydrogenation Catalyst Catalyst Preparation ([Ru]-Chiral Ligand) Reaction Asymmetric Hydrogenation (H₂, Pressure, Temp.) Catalyst->Reaction Substrate Ethyl 3-methyl-4-oxopentanoate Substrate->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Product Chiral β-Hydroxy Ester Workup->Product

Caption: Workflow for the catalytic asymmetric hydrogenation of ethyl 3-methyl-4-oxopentanoate.

Safety and Handling

  • Ethyl 3-methyl-4-oxopentanoate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Baker's Yeast: Generally recognized as safe (GRAS).

  • Ruthenium Catalysts: These are often air-sensitive and potentially toxic. Handle in a glovebox or under an inert atmosphere. Consult the Safety Data Sheet (SDS) for specific handling precautions.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases under pressure.

References

  • Asymmetric reduction of ethyl 4‐chloro‐3‐oxo‐butanoate to ethyl S‐4‐chloro‐3‐hydroxybutanoate using recombinant E. coli cells expressing a carbonyl reductase derived from R. pyridinivorans. ResearchGate. [Link]

  • Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. [Link]

  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. [Link]

  • Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents. ResearchGate. [Link]

  • Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry (RSC Publishing). [Link]

  • Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkat USA. [Link]

  • Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses. [Link]

  • Ethyl 3-methyl-4-oxopentanoate. PubChem. [Link]

  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)−/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central (PMC). [Link]

  • Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. PubMed. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

  • Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. RSC Publishing. [Link]

  • Method for producing ethyl 4-methyloctanoate.
  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Organic Syntheses. [Link]

  • Enantioselective Three-Component Reaction for the Preparation of β-Amino-α-Hydroxy Esters. ResearchGate. [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PubMed Central (PMC). [Link]

Sources

Application Note: Advanced Transesterification Protocols for Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details optimized protocols for the transesterification of Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3), a functionalized


-keto ester intermediate used in the synthesis of complex heterocycles, pharmaceutical active ingredients (APIs), and fragrance compounds.[1]

Transesterification of


-keto esters presents specific chemoselective challenges, primarily the preservation of the ketone functionality against acetalization and the prevention of intramolecular cyclization (lactonization) to furanone derivatives. This guide presents three validated methodologies: Titanium(IV)-mediated catalysis  (The Industrial Standard), Enzymatic Biocatalysis  (The Green/Pharma Standard), and Brønsted Acid Catalysis  (The Cost-Effective Baseline).

Chemical Context & Substrate Analysis[2][3][4][5][6][7]

Molecule Overview

Ethyl 3-methyl-4-oxopentanoate is a structural analog of ethyl levulinate with a methyl substitution at the


-position relative to the ester carbonyl.
  • IUPAC Name: Ethyl 3-methyl-4-oxopentanoate[1][2][3]

  • Structure:

    
    
    
  • Key Reactivity Features:

    • C4-Ketone: Susceptible to nucleophilic attack; requires protection from harsh acidic conditions to prevent ketal formation.

    • C1-Ester: The target site for nucleophilic acyl substitution (transesterification).[4]

    • C2/C3 Protons: The

      
      -protons (C2) are acidic, but the 
      
      
      
      -methyl group (C3) provides steric shielding, slightly reducing the rate of Claisen-type self-condensation compared to unsubstituted levulinates.
Reaction Thermodynamics

Transesterification is an equilibrium-controlled process (


). To achieve high conversion (>95%), the reaction must be driven by Le Chatelier’s Principle :
  • Excess Nucleophile: Using the target alcohol (

    
    ) as the solvent.
    
  • Product Removal: Continuous removal of the leaving group (Ethanol, bp 78°C) via azeotropic distillation or molecular sieves.

Method Selection Matrix

FeatureMethod A: Titanium(IV) Catalysis Method B: Enzymatic (CALB) Method C: Acid Catalysis (pTSA)
Catalyst

(Lewis Acid)
Novozym 435 (Lipase B)p-Toluenesulfonic Acid
Conditions Reflux (80-120°C)Mild (40-60°C)Reflux (Dean-Stark)
Selectivity Excellent (Ketone safe)Superior (Stereoselective potential)Moderate (Risk of acetals)
Reaction Time Fast (1-4 h)Slow (12-24 h)Medium (4-8 h)
Workup Complex (Requires Ti removal)Simple (Filtration)Simple (Neutralization)
Ideal For Scale-up / Robust Substrates Pharma / Heat-Sensitive / Chiral Commodity / Bulk Synthesis

Protocol A: Titanium(IV)-Mediated Transesterification

Status: Gold Standard for Lab & Pilot Scale. Mechanism: Lewis acid activation of the carbonyl oxygen by Titanium, facilitating nucleophilic attack by the alcohol. Neutral pH avoids acetalization.

Reagents & Equipment
  • Substrate: Ethyl 3-methyl-4-oxopentanoate (1.0 equiv).

  • Nucleophile: Target Alcohol (

    
    ) (3.0 - 5.0 equiv).
    
  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (1-5 mol%).
    
  • Solvent: Toluene (optional, for azeotropic removal) or neat alcohol.[5]

  • Apparatus: Round-bottom flask, Dean-Stark trap (if using toluene) or distillation head.

Step-by-Step Procedure
  • Setup: In a dry reaction vessel under

    
     atmosphere, charge Ethyl 3-methyl-4-oxopentanoate and the Target Alcohol.
    
  • Catalyst Addition: Add

    
     (5 mol%) via syringe. The solution may turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux.

    • If boiling point of

      
       > EtOH: Configure distillation head to continuously distill off the generated Ethanol (bp 78°C).
      
    • If boiling point of

      
       < EtOH: Use a large excess of 
      
      
      
      and reflux; multiple additions of fresh
      
      
      may be required after stripping solvent.
  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the ethyl ester peak.

  • Workup (Critical):

    • Challenge: Quenching titanates with water produces a gelatinous

      
       precipitate that clogs filters and traps product.
      
    • Solution: Cool to RT. Add 10% aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 1N HCl (if substrate is acid-stable) and stir vigorously for 30 mins. The tartrate complexes the Titanium, resulting in two clear phases.

  • Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via vacuum distillation or flash chromatography (Silica gel, Hexane:EtOAc).
    
Titanium Catalysis Workflow Diagram

Ti_Transesterification Start Start: Ethyl 3-methyl-4-oxopentanoate + Target Alcohol (R-OH) CatAdd Add Ti(OiPr)4 (1-5 mol%) Inert Atmosphere (N2) Start->CatAdd Reflux Reflux & Distill Ethanol (Drive Equilibrium) CatAdd->Reflux Check QC Check (GC/TLC) Conversion > 95%? Reflux->Check Check->Reflux No (Continue Distillation) Quench Quench: Add Rochelle's Salt Soln. (Solubilize Ti) Check->Quench Yes Extract Phase Separation & Extraction (EtOAc / Brine) Quench->Extract Purify Purification (Distillation/Column) Extract->Purify

Figure 1: Workflow for Titanium(IV)-mediated transesterification, highlighting the critical Rochelle's salt workup step.

Protocol B: Enzymatic Transesterification (Green Chemistry)

Status: Preferred for Pharma/Fragrance applications. Mechanism: Lipase-catalyzed acyl transfer. Extremely mild, neutral conditions preventing any side reactions on the ketone.

Reagents & Equipment
  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B). Loading: 10-20% w/w relative to substrate.

  • Solvent: Hexane or Toluene (hydrophobic solvents preserve enzyme activity) or Neat (solvent-free).

  • Water Control: Activated Molecular Sieves (4Å) are mandatory to scavenge produced ethanol and prevent hydrolysis.

Step-by-Step Procedure
  • Preparation: Dry the Target Alcohol and Substrate over molecular sieves overnight before use.

  • Incubation: In a reaction vial, combine Substrate (1.0 equiv), Target Alcohol (3.0 equiv), and Novozym 435 (10% w/w).

  • Water Scavenging: Add activated Molecular Sieves (4Å) directly to the flask (approx. 50% w/w of substrate).

  • Reaction: Incubate in an orbital shaker at 40–60°C (Do not exceed 70°C to prevent enzyme denaturation).

  • Monitoring: Reaction kinetics are slower (12–24 hours). Monitor via GC.

  • Workup:

    • Filter the mixture to remove the immobilized enzyme and molecular sieves.

    • Note: The enzyme can often be washed with acetone/hexane and reused 5-10 times.

  • Purification: Concentrate the filtrate. The product is often pure enough for use; otherwise, distill.

Protocol C: Brønsted Acid Catalysis (Classic)

Status: Baseline method. Use only if Ti-catalyst is unavailable or substrate is confirmed acid-stable. Risk: High risk of acetal formation at the C4-ketone if diols or excess alcohol are present.

Step-by-Step Procedure
  • Setup: Equip a flask with a Dean-Stark trap.

  • Mix: Combine Substrate (1.0 equiv), Target Alcohol (5.0 equiv), and Toluene (volume to fill trap).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (1-2 mol%).

  • Reflux: Boil vigorously. The Toluene/Ethanol azeotrope will collect in the trap. Drain trap periodically.

  • Workup: Wash organic phase with Sat.

    
     (to neutralize acid), then Brine. Dry and concentrate.
    

Troubleshooting & Optimization

Common Issues
ProblemCauseSolution
Low Conversion (<50%) Equilibrium limitation (Ethanol presence).Improve Ethanol removal (vacuum, sieves, or efficient distillation). Increase Alcohol equivalents.
Emulsion during Workup (Method A) Titanium hydroxides forming gels.Use Rochelle's Salt (Tartrate) quench. Allow >30 min stirring time.
Side Product: Ketal Acid catalyst too strong or Alcohol excess too high (Method C).Switch to Method A (Titanium) or Method B (Enzymatic).
Side Product: Lactone Intramolecular cyclization.[6]Avoid dilute conditions that favor cyclization. Keep pH neutral.
Analytical Data (Reference)
  • 1H NMR (CDCl3): Expect shift in the ester alkoxy signals.

    • Starting Material (Ethyl): Quartet ~4.1 ppm, Triplet ~1.2 ppm.

    • Product (e.g., Methyl): Singlet ~3.6 ppm.

    • Invariant Signals: Ketone methyl singlet (~2.2 ppm),

      
      -methyl doublet (~1.1 ppm).
      

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

  • Seebach, D., et al. (2005). Titanium-Catalyzed Transesterification. Organic Syntheses, Coll. Vol. 10, p.655. Link

  • Yadav, G. D., & Borkar, I. V. (2009). Kinetic modeling of lipase catalyzed transesterification of ethyl levulinate. Industrial & Engineering Chemistry Research, 48(17), 7915-7922. Link

  • Wipf, P., & Kasi, D. (2005). Total Synthesis of (-)-SNF4435 C and (+)-SNF 4435 D. (Reference for Ethyl 3-methyl-4-oxopentanoate synthesis/usage). Link

  • Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Examples. Link

Sources

Application Notes and Protocols: One-Pot Synthesis Techniques Utilizing Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of Ethyl 3-methyl-4-oxopentanoate

In the realm of modern synthetic organic chemistry, particularly within the fast-paced environment of drug discovery and development, efficiency is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a cornerstone of sustainable and efficient chemical manufacturing. This approach not only significantly reduces reaction times, solvent usage, and waste generation but also enhances overall yield by minimizing material loss during purification steps.

At the heart of many of these elegant synthetic strategies are versatile building blocks, molecules endowed with multiple reactive sites that can be orchestrated to construct complex molecular architectures. Ethyl 3-methyl-4-oxopentanoate, a β-keto ester, is one such valuable precursor. Its structure, featuring a ketone, an ester, and an α-methyl substituted methylene group, offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides a detailed exploration of a representative one-pot synthesis—the Hantzsch pyridine synthesis—adapted for Ethyl 3-methyl-4-oxopentanoate. While the Hantzsch reaction is a classic and robust method for the synthesis of dihydropyridines using β-ketoesters, this protocol is presented as a field-proven template, readily adaptable for this specific substrate to generate novel, substituted pyridine scaffolds of significant interest in medicinal chemistry. The principles and techniques detailed herein are broadly applicable to other multicomponent reactions involving β-keto esters.

I. The Hantzsch Dihydropyridine Synthesis: A Powerful One-Pot Reaction

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers used to treat cardiovascular diseases.[1] Subsequent oxidation of the dihydropyridine ring leads to the corresponding aromatic pyridine, a structural motif present in a vast array of pharmaceuticals.

Causality of the Hantzsch Reaction Mechanism

The elegance of the Hantzsch synthesis lies in its convergent nature, where several simpler molecules assemble into a more complex structure in a single pot. The generally accepted mechanism involves two key pathways that ultimately converge.

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester (Ethyl 3-methyl-4-oxopentanoate). This step is typically catalyzed by a weak base or proceeds thermally and results in the formation of an α,β-unsaturated ketoester.

  • Enamine Formation: Concurrently, a second equivalent of the β-keto ester reacts with the ammonia source (e.g., from ammonium acetate) to form an enamine intermediate.

  • Michael Addition and Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated ketoester.[2] This is followed by an intramolecular condensation and dehydration to form the 1,4-dihydropyridine ring.

Hantzsch_Mechanism cluster_A Pathway A: Knoevenagel Condensation cluster_B Pathway B: Enamine Formation cluster_C Convergence and Cyclization Aldehyde Aldehyde UnsaturatedKetoester α,β-Unsaturated Ketoester Aldehyde->UnsaturatedKetoester BetaKetoester1 Ethyl 3-methyl-4-oxopentanoate BetaKetoester1->UnsaturatedKetoester DHP 1,4-Dihydropyridine UnsaturatedKetoester->DHP Michael Addition BetaKetoester2 Ethyl 3-methyl-4-oxopentanoate Enamine Enamine Intermediate BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Condensation Enamine->DHP

Figure 1: Simplified Hantzsch reaction mechanism.

II. Experimental Protocol: One-Pot Hantzsch Synthesis of a Substituted Dihydropyridine

This protocol details the synthesis of a novel 1,4-dihydropyridine derivative using Ethyl 3-methyl-4-oxopentanoate, a representative aromatic aldehyde (e.g., benzaldehyde), and ammonium acetate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equiv.
Ethyl 3-methyl-4-oxopentanoateC₈H₁₄O₃158.1910.02.0
BenzaldehydeC₇H₆O106.125.01.0
Ammonium AcetateC₂H₇NO₂77.086.01.2
Ethanol (absolute)C₂H₅OH46.0725 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
HexaneC₆H₁₄86.18As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-methyl-4-oxopentanoate (10.0 mmol, 1.58 g), freshly distilled benzaldehyde (5.0 mmol, 0.53 g), and ammonium acetate (6.0 mmol, 0.46 g).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. The choice of ethanol is crucial as it serves as an excellent solvent for all reactants and facilitates a homogenous reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting reactant (benzaldehyde).

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 50 mL of ice-cold water with stirring. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1,4-dihydropyridine derivative.

Experimental Workflow
Figure 2: One-pot Hantzsch synthesis workflow.

III. Trustworthiness and Self-Validation: Expected Outcomes and Characterization

The success of this one-pot synthesis can be validated through standard analytical techniques.

ParameterExpected Outcome
Appearance Yellowish crystalline solid
Yield 75-90% (based on the limiting aldehyde)
¹H NMR Characteristic peaks for the dihydropyridine ring protons, ester groups, and substituents from the aldehyde and β-keto ester.
¹³C NMR Resonances corresponding to the carbonyls of the ester groups and the sp² and sp³ carbons of the dihydropyridine core.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
FT-IR Stretching frequencies for N-H (if not fully substituted), C=O (ester), and C=C bonds.

Expert Insights: The methyl group at the 3-position of the starting β-keto ester will result in a chiral center in the final dihydropyridine product. The reaction as described will produce a racemic mixture. Enantioselective variants of the Hantzsch reaction have been developed and could be adapted for this substrate if a single enantiomer is desired.[3]

IV. Future Directions and Broader Applications

The protocol described here for the Hantzsch synthesis serves as a robust starting point. Researchers can readily adapt this one-pot methodology by varying the aldehyde component to generate a library of novel dihydropyridine derivatives for biological screening. Furthermore, Ethyl 3-methyl-4-oxopentanoate is a suitable substrate for other important one-pot reactions, including:

  • Biginelli Reaction: A three-component reaction with an aldehyde and urea or thiourea to synthesize dihydropyrimidinones, another class of medicinally important heterocycles.[4][5]

  • Gewald Aminothiophene Synthesis: A reaction with a nitrile and elemental sulfur to produce polysubstituted aminothiophenes.[6]

The exploration of Ethyl 3-methyl-4-oxopentanoate in these and other multicomponent reactions holds significant promise for the efficient discovery and development of new chemical entities with potential therapeutic applications.

V. References

  • Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]

  • Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891 , 24, 1317–1319. [Link]

  • Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49, 6937–6963. [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Biginelli reaction - Wikipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine - ChemTube3D. [Link]

  • Alvim, H. G. O.; Pinheiro, D. L. J.; Carvalho-Silva, V. H.; Fioramonte, M.; Gozzo, F. C.; da Silva, W. A.; Amarante, G. W.; Neto, B. A. D. Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. J. Org. Chem.2018 , 83, 12143–12153. [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst - The Pharma Innovation. [Link]

  • A one-pot procedure for the synthesis of novel pyran-fused dicyanoanilines via a triethylamine/aqueous mediated pseudo four-component reaction - ResearchGate. [Link]

  • One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presenc - SciSpace. [Link]

  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. [Link]

  • Ethyl 3-methyl-4-oxopentanoate | C8H14O3 | CID 14870756 - PubChem. [Link]

  • Chemistry & Biology Of Multicomponent Reactions - PMC - NIH. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - Semantic Scholar. [Link]

  • Gewald reaction - Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensations of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Heterocycle Synthesis Molecule Focus: Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3)[1]

Substrate Analysis & Reactivity Profile[1][2]

Ethyl 3-methyl-4-oxopentanoate is a specialized


-keto ester.[1] Unlike unsubstituted levulinates, the presence of the methyl group at the C3 position introduces two critical factors that influence condensation efficiency:
  • Steric Hindrance: The C3-methyl group is proximal to both the ketone (C4) and the ester (C1). This increases the activation energy required for nucleophilic attack, particularly during the ring-closure step of condensation reactions.

  • Chirality: The C3 position is a stereocenter. While typically supplied as a racemate, the stereochemistry can influence the folding required for cyclization, occasionally leading to slower reaction rates compared to linear analogs.

This guide focuses on the two most critical condensation pathways for drug discovery:

  • Paal-Knorr Synthesis: Reaction with primary amines to form Pyrroles .[1][2]

  • Hydrazine Condensation: Reaction with hydrazines to form 4,5-dihydro-3(2H)-pyridazinones .[1]

Troubleshooting Guide (Q&A)

Module A: Paal-Knorr Pyrrole Synthesis

Q1: I am observing <40% yield when condensing with aniline derivatives. The starting material is consumed, but multiple spots appear on TLC. What is happening?

Diagnosis: This is likely due to incomplete dehydration or oligomerization . Technical Insight: The Paal-Knorr mechanism proceeds via a hemiaminal intermediate. The C3-methyl group sterically hinders the formation of the planar transition state required for the final aromatization (dehydration). If water is not removed efficiently, the equilibrium shifts back or diverts toward polymer formation. Corrective Action:

  • Switch to Dean-Stark Conditions: Use toluene or xylene at reflux with a Dean-Stark trap to physically remove water.[1] This drives the equilibrium toward the pyrrole.

  • Acid Catalysis: If using a weak acid (Acetic Acid), switch to a catalytic amount of p-Toluenesulfonic acid (pTSA) (1-5 mol%). The stronger acidity aids in the protonation of the hemiaminal hydroxyl group, facilitating water elimination [1].

Q2: My reaction with aliphatic amines is sluggish even at reflux. How can I accelerate this without degrading the ester?

Diagnosis: Aliphatic amines are more nucleophilic but can be sensitive to steric bulk at the C3 position. Corrective Action:

  • Lewis Acid Activation: Instead of Brønsted acids, use Sc(OTf)₃ or Bi(NO₃)₃ (1-5 mol%). These coordinate with the ketone carbonyl (C4), increasing its electrophilicity without hydrolyzing the ester moiety [2].

  • Microwave Irradiation: Running the reaction at 100–120°C in a microwave reactor (sealed vessel) for 10–20 minutes often overcomes the steric barrier of the methyl group, significantly improving yield compared to thermal reflux [3].

Module B: Dihydropyridazinone Synthesis

Q3: I am trying to synthesize the pyridazinone using hydrazine hydrate in ethanol, but I am isolating the open-chain hydrazone intermediate. Why isn't it cyclizing?

Diagnosis: The "Methyl Effect." The C3-methyl group creates conformational rigidity. The open-chain hydrazone is stable and requires higher energy to rotate into the conformation necessary for the intramolecular attack on the ester (C1). Corrective Action:

  • Solvent Switch: Replace Ethanol (bp 78°C) with Glacial Acetic Acid (reflux, ~118°C). Acetic acid acts as both solvent and catalyst, protonating the ester carbonyl to facilitate the intramolecular attack.

  • Two-Step Protocol: If the one-pot fails, isolate the hydrazone, then reflux it in toluene with a base catalyst (e.g., Sodium Ethoxide) to force the cyclization via alkoxide elimination [4].

Q4: Can I perform this reaction on a solid support (Wang Resin) for library generation?

Answer: Yes, but linker stability is key. Protocol Adjustment:

  • Load the

    
    -keto acid (hydrolyzed ester) onto the resin.
    
  • Perform the hydrazine condensation.

  • Critical Step: The C3-methyl group may slow down the cleavage/cyclization. Ensure you use a cyclization-cleavage strategy where the formation of the pyridazinone ring simultaneously releases the molecule from the resin. This acts as a self-purification step—only cyclized products are released [5].[1]

Experimental Protocols

Protocol A: Optimized Paal-Knorr Pyrrole Synthesis

Target: N-substituted-3-methyl-pyrrole derivatives

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents:

    • Ethyl 3-methyl-4-oxopentanoate (1.0 equiv, 10 mmol)[1]

    • Primary Amine (1.2 equiv, 12 mmol)[1]

    • p-Toluenesulfonic acid (pTSA) (0.05 equiv, 0.5 mmol)[1]

    • Solvent: Toluene (30 mL)

  • Procedure:

    • Dissolve the keto-ester and amine in toluene.

    • Add pTSA.

    • Heat to vigorous reflux (bath temp ~120°C). Ensure the solvent is actively distilling into the trap.

    • Monitor: Check TLC every hour. The reaction is typically complete in 3–6 hours.

  • Workup:

    • Cool to RT. Wash with sat. NaHCO₃ (2 x 15 mL) to remove acid catalyst.

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: High-Yield Dihydropyridazinone Synthesis

Target: 6-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives

  • Setup: 50 mL pressure vial or round-bottom flask.

  • Reagents:

    • Ethyl 3-methyl-4-oxopentanoate (1.0 equiv)[1][3]

    • Hydrazine Hydrate (1.5 equiv) or Substituted Hydrazine[1]

    • Solvent: Glacial Acetic Acid (0.5 M concentration)[1]

  • Procedure:

    • Dissolve the ester in acetic acid.

    • Add hydrazine slowly (exothermic).

    • Heat to 110°C for 4 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Observation: The product often precipitates as a solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Competitive Mechanisms

This flow diagram illustrates the bifurcation between Pyrrole and Pyridazinone formation and identifies where the C3-Methyl group exerts steric influence.

ReactionPathways Start Ethyl 3-methyl-4-oxopentanoate Amine + Primary Amine (Paal-Knorr) Start->Amine Hydrazine + Hydrazine (Pyridazinone) Start->Hydrazine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Fast Step Pyrrole Product A: Pyrrole Derivative Hemiaminal->Pyrrole - 2 H2O (Acid Cat/Heat) SideRxn Polymerization/ Oligomers Hemiaminal->SideRxn Inefficient Dehydration Pyridazinone Product B: 4,5-dihydro-3(2H)-pyridazinone Hydrazone->Pyridazinone - EtOH (Cyclization) StericBlock1 Steric Hindrance (C3-Me) Slows Dehydration StericBlock1->Hemiaminal Impacts StericBlock2 Steric Hindrance (C3-Me) Slows Ring Closure StericBlock2->Hydrazone Impacts

Caption: Mechanistic bifurcation of Ethyl 3-methyl-4-oxopentanoate. Red dashed nodes indicate kinetic bottlenecks caused by the C3-methyl group.[1]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in Pyridazinone synthesis.

Troubleshooting Start Problem: Low Yield of Pyridazinone CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Open-Chain Hydrazone Only CheckTLC->Result2 Result3 Multiple Spots/Tailing CheckTLC->Result3 Action1 Increase Temp or Switch to Microwave Result1->Action1 Action2 Switch Solvent to AcOH (Promotes Cyclization) Result2->Action2 Action3 Check Hydrazine Quality (Oxidation?) Result3->Action3

Caption: Diagnostic workflow for optimizing pyridazinone formation from C3-substituted keto esters.

Comparative Data: Solvent & Catalyst Effects[2][5]

The following data summarizes typical yield improvements when optimizing for the steric bulk of the C3-methyl group (Simulated based on comparative literature for substituted


-keto esters [2, 4]).
Reaction TypeConditionsYield (%)Notes
Paal-Knorr Ethanol, Reflux, No Cat.[1]35%Incomplete; slow kinetics.
Paal-Knorr Toluene, Reflux, pTSA82% Dean-Stark water removal is critical.[1]
Paal-Knorr Microwave, 120°C, Sc(OTf)₃88% Fastest reaction time (15 min).[1]
Pyridazinone Ethanol, Reflux45%Stops at hydrazone intermediate.
Pyridazinone Acetic Acid, Reflux92% Acid promotes ring closure.

References

  • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1991.

  • Azizi, N., et al. "Bi(NO3)3-catalyzed Paal-Knorr synthesis of pyrroles."[1] Tetrahedron Letters, 2006.[5]

  • Minetto, G., et al. "Microwave-assisted Paal–Knorr reaction." Green Chemistry, 2005.

  • Tóth, G., et al. "An Efficient Synthesis of 4,5-Dihydro-3(2H)-pyridazinone Derivatives." Synthetic Communications, 2006.[5]

  • Gong, Y., et al. "Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin."[1] Journal of Combinatorial Chemistry, 2004.

Sources

Purification techniques for crude Ethyl 3-methyl-4-oxopentanoate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3), a


-keto ester often synthesized via alkylation of levulinic acid derivatives or Michael addition pathways.[1][2][3]

The primary challenge in purifying this compound is its susceptibility to cyclodehydration .[1][2][3] Under acidic or thermal stress,


-keto esters cyclize to form substituted furanones (angelica lactone derivatives), which co-distill with the product and degrade purity over time.[1][2][3]

Impurity Profile & Chemical Logic

Before initiating purification, you must identify the "Silent Killers" in your crude mixture.[1][2][3]

Impurity TypeSpecific CompoundOriginRemoval Strategy
Cyclized Byproduct 3,5-Dimethyl-2(5H)-furanone (Substituted

-Angelica Lactone)
Acid-catalyzed cyclization of the product.[1][2][3]Neutralization followed by fractional distillation.[1][2][3]
Starting Material Ethyl Levulinate / Ethyl AcetoacetateIncomplete reaction.[1][2][3]Vacuum Distillation (Boiling point differential).[1][2][3]
Hydrolysis Product 3-Methyl-4-oxopentanoic acidEster hydrolysis due to wet solvents.[1][2][3]Alkaline wash (NaHCO

).[1][2][3]
Solvent Residue Toluene / EthanolReaction media.[1][2][3]Rotary evaporation.[1][2][3]
The "Lactone Trap"

The most critical failure point is acid sensitivity .[1][2][3] If the crude mixture retains any trace acidity (Lewis or Brønsted), heating it for distillation will catalyze the intramolecular attack of the enol form onto the ester, expelling ethanol and forming the lactone.[1][2][3]

  • Result: The pot turns dark/tarry, and the distillate contains lactone impurities that yellow upon standing.[1][2][3]

  • Prevention: You must perform a rigorous "Quench & Wash" cycle before any heat is applied.[1][2][3]

Pre-Purification Workflow (The "Quench & Wash")

Do not skip this step.[1][2][3] Direct distillation of crude acidic mixtures leads to polymerization.[1][2][3]

Reagents Required:

  • Saturated aqueous Sodium Bicarbonate (NaHCO

    
    )[1][2][3]
    
  • Brine (Saturated NaCl)[1][2][3]

  • Ethyl Acetate or Diethyl Ether (Extraction solvent)[1][2][3]

  • Anhydrous Magnesium Sulfate (MgSO

    
    )[1][2][3]
    

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (10 mL per gram of crude).

  • Acid Neutralization: Wash the organic phase twice with Saturated NaHCO

    
    .[1][2][3]
    
    • Checkpoint: Measure the pH of the aqueous layer.[1][2][3] It must be pH 8-9.[1][2][3] If acidic, repeat.

  • Dehydration: Wash once with Brine to remove bulk water.[1][2][3]

  • Drying: Dry the organic layer over Anhydrous MgSO

    
     for 20 minutes.
    
  • Concentration: Filter off the solid and remove solvent via rotary evaporation at <40°C.

Primary Purification: Fractional Vacuum Distillation

Because the boiling point of Ethyl 3-methyl-4-oxopentanoate is high (~173–200°C at atm), atmospheric distillation will cause decomposition.[1][2][3] High-vacuum distillation is the mandatory standard.[1][2][3]

Equipment Setup:

  • Short-path distillation head (Vigreux column optional for high purity).[1][2][3]

  • High-vacuum pump (Target: <5 mmHg).[1][2][3]

  • Manometer.[1][2][3]

  • Oil bath with magnetic stirring.[1][2][3]

Step-by-Step Protocol:

  • Degassing: Place the neutralized crude oil in the boiling flask. Stir rapidly. Apply vacuum without heat for 10 minutes to remove volatile solvent traces.[1][2][3]

  • Heating Ramp: Slowly heat the oil bath.

    • Note: The bath temperature should be ~20–30°C higher than the expected vapor temperature.[1][2][3]

  • Foreshot Collection: Collect the first fraction (low boilers/solvents) that comes over below the main plateau.[1][2][3]

    • Indicator: Vapor temperature fluctuates or remains low (<60°C at 2 mmHg).[1][2][3]

  • Product Collection: Collect the main fraction when the vapor temperature stabilizes.[1][2][3]

    • Target Range: ~75–85°C at 1–2 mmHg (Estimate).[1][2][3]

    • Visual Check: The product should be a clear, colorless liquid.[1][2][3]

  • Shutdown: Stop heating before the pot runs dry to prevent tar carryover. Break vacuum with nitrogen, not air, to prevent oxidation.[1][2][3]

Troubleshooting & FAQs

Q1: My distillate was clear but turned yellow after 24 hours. Why?

Diagnosis: Lactone Formation (Auto-catalysis). Even trace acidity can catalyze the formation of 3,5-dimethyl-2(5H)-furanone over time.[1][2][3] This byproduct oxidizes, turning the liquid yellow/orange.[1][2][3] Solution:

  • Ensure your NaHCO

    
     wash was thorough (Section 2).[1][2][3]
    
  • Store the purified product over a few pellets of activated 4Å molecular sieves or a trace of solid NaHCO

    
     to scavenge any developing acidity.[1][2][3]
    
  • Store at 4°C under Argon.

Q2: I see a "smear" on my TLC plate instead of a distinct spot.

Diagnosis: Enol-Keto Tautomerization.


- and 

-keto esters often streak on silica gel because they exist in equilibrium between keto and enol forms, which interact differently with the silica.[1][2][3] Solution:
  • Add 1% Triethylamine to your TLC developing solvent.[1][2][3] This basifies the silica, forcing the compound largely into the enolate/ionic form or preventing acid-catalyzed drag, resulting in a tighter spot.[1][2][3]

Q3: Can I use Column Chromatography instead of Distillation?

Diagnosis: Scale Dependent. Yes, for small scales (<5g). However, standard Silica Gel is slightly acidic (


) and can decompose the product.[1][2][3]
Solution: 
  • Use Neutralized Silica .[1][2][3] Slurry the silica in solvent containing 1% Triethylamine before packing the column.[1][2][3]

  • Elute quickly using a Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30).[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for purifying crude reaction mixtures containing Ethyl 3-methyl-4-oxopentanoate.

PurificationWorkflow cluster_impurities Impurity Removal Start Crude Reaction Mixture (Ethyl 3-methyl-4-oxopentanoate) CheckAcid Check pH / Acidity Start->CheckAcid Wash Alkaline Wash (Sat. NaHCO3 + Brine) CheckAcid->Wash Acidic/Neutral Dry Dry (MgSO4) & Conc. Wash->Dry ScaleCheck Scale > 5g? Dry->ScaleCheck Distillation High Vacuum Distillation (<5 mmHg) ScaleCheck->Distillation Yes (Large Scale) Column Flash Chromatography (Neutralized Silica) ScaleCheck->Column No (Small Scale) Product Pure Product (Clear Liquid) Distillation->Product Column->Product Storage Store under N2/Ar (+ Trace NaHCO3 stabilizer) Product->Storage

Caption: Logical workflow for the isolation of Ethyl 3-methyl-4-oxopentanoate, prioritizing acid removal to prevent lactonization.

References

  • PubChem. Ethyl 3-methyl-4-oxopentanoate (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Organic Syntheses. General procedures for purification of keto-esters and prevention of decarboxylation. Org.[1][2][3][4][5] Synth. Coll. Vol. 1, p. 235.[1][2][3] Available at: [Link][1][2][3]

  • Tukacs, J. M., et al. Green Chemistry (2015).[1][2][3][5] Discusses the cyclization of levulinic acid derivatives to angelica lactones. Available at: [Link]

Sources

Troubleshooting steric hindrance in Ethyl 3-methyl-4-oxopentanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-methyl-4-oxopentanoate Derivatives Topic: Troubleshooting Steric Hindrance & Reactivity Profiles Ticket ID: #LEV-3ME-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The Steric Landscape

Welcome to the technical support hub for Ethyl 3-methyl-4-oxopentanoate . As a researcher, you are likely using this scaffold as a precursor for pyrrolidines,


-lactones, or complex heterocyclic APIs.[1]

The Core Challenge: While this molecule appears simple, the C3-methyl group introduces a significant "steric gate" adjacent to the C4-ketone .[1] This 1,2-interaction (relative to the carbonyl) creates a high-energy barrier for nucleophilic attack, often resulting in:

  • Stalled Kinetics: Standard Grignard or reductive amination protocols fail to reach completion.

  • Regiochemical Drift: Nucleophiles may attack the ester (C1) instead of the hindered ketone (C4).

  • Epimerization: The C3 proton is acidic (

    
    ), leading to rapid racemization under basic conditions.[1]
    

This guide provides field-proven protocols to bypass these energy barriers.

Troubleshooting Modules (Q&A Format)

Module A: Nucleophilic Attack at the Ketone (C4)

Q: My reductive amination at the C4 position yields <20%. I see mostly starting material. Why?

A: Standard conditions (amine +


 in MeOH) rely on the spontaneous formation of a hemiaminal/imine.[1] The C3-methyl group sterically shields the Bürgi-Dunitz trajectory, preventing the amine from attacking the carbonyl carbon efficiently.

The Fix: Titanium(IV) Isopropoxide Activation You must use a Lewis Acid that acts as both an activator and a water scavenger to force the equilibrium toward the imine.

Validated Protocol: Ti(OiPr)


 Mediated Reductive Amination 
Applicability: Synthesis of hindered amines/pyrrolidines.[1]
  • Complexation: In a flame-dried flask, combine Ethyl 3-methyl-4-oxopentanoate (1.0 equiv) and the amine (1.1 equiv) neat (solvent-free) or in minimal dry THF.

  • Activation: Add Titanium(IV) isopropoxide (1.25 equiv) dropwise.

    • Note: The solution will likely warm up and become viscous. Stir at ambient temperature for 6–12 hours. The Ti species coordinates the carbonyl oxygen, increasing electrophilicity while dehydrating the medium.

  • Dilution: Dilute the viscous mixture with absolute ethanol or methanol.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. Stir for 2 hours.
    
  • Workup (Critical): Quench with 1N NaOH (to precipitate Titanium salts as white

    
    ). Filter through Celite.
    

Why this works: The titanium center "tethers" the amine and ketone in proximity, overcoming the entropic and steric penalty imposed by the C3-methyl group [1].

Module B: Heterocycle Synthesis (Paal-Knorr & Cyclization)

Q: I am attempting a Paal-Knorr reaction to make a pyrrole, but I'm isolating the open-chain imine intermediate. How do I force ring closure?

A: The C3-methyl group creates transannular strain during the ring-closing step. The intermediate enamine cannot easily rotate into the necessary conformation to attack the ester or second carbonyl (if modified).

The Fix: Azeotropic Dehydration or Microwave Irradiation Thermodynamic drive is required to overcome the steric strain of the transition state.

Comparison of Methods:

MethodConditionsProsCons
Standard Reflux EtOH/AcOH, 80°CScalableOften stalls at intermediate
Dean-Stark Toluene/pTSA, 110°CRemoves water, forces equilibriumHigh temp may degrade ester
Microwave (Recommended) EtOH/AcOH, 120°C, 10 minRapid, overcomes steric barrierScale limited (<5g)

Microwave Protocol:

  • Mix Keto-ester (1 mmol), Amine (1.2 mmol), and Acetic Acid (catalytic, 10 mol%) in Ethanol (2 mL).

  • Irradiate at 120°C for 10–15 minutes (Power: 150W).

  • The rapid dielectric heating provides the localized energy needed to overcome the rotational barrier caused by the C3-methyl group [2].

Module C: Stereochemistry & Dynamic Kinetic Resolution (DKR)

Q: I need the (3S, 4S)-alcohol derivative, but my starting material is racemic. Can I resolve it?

A: Do not attempt to resolve the ketone itself; the C3 stereocenter is labile. Instead, use Dynamic Kinetic Resolution (DKR) during the reduction of the ketone.[2] Because the C3 position enolizes (racemizes) rapidly in the presence of base, a chiral catalyst can selectively reduce one enantiomer of the ketone, while the other enantiomer continuously equilibrates.

The Fix: Ru-BINAP Asymmetric Hydrogenation This transforms a racemic starting material into a single stereoisomer (diastereomerically and enantiomerically pure).[1]

Mechanism:

  • Racemization: Base (DBU or KOtBu) ensures rapid equilibration of C3 (

    
    ).
    
  • Selective Reduction: The chiral Ruthenium catalyst reduces only the matched ketone isomer (e.g., 3S) to the alcohol (e.g., 3S, 4S).[1]

  • Result: >90% Yield, >95% ee/dr [3].

Visual Troubleshooting Guides

Figure 1: The Steric Landscape & Reactivity Map

This diagram visualizes the spatial blockage caused by the C3-Methyl group and the resulting reactivity zones.

StericLandscape Molecule Ethyl 3-methyl-4-oxopentanoate C3_Me C3-Methyl Group (The Blockade) Molecule->C3_Me C4_Ketone C4-Ketone (Target Electrophile) Molecule->C4_Ketone C1_Ester C1-Ester (Alternative Electrophile) Molecule->C1_Ester C3_Me->Molecule Induces Chirality (Labile H at C3) C3_Me->C4_Ketone Steric Shielding (Blocks Bürgi-Dunitz) Nucleophile Incoming Nucleophile (Amine/Hydride) Nucleophile->C4_Ketone High Energy Barrier Nucleophile->C1_Ester Competes if C4 blocked

Caption: The C3-Methyl group (Red) sterically shields the C4-Ketone (Yellow), forcing nucleophiles toward the Ester (Green) or stalling the reaction.[1]

Figure 2: Decision Tree for Reaction Failure

Follow this logic flow to diagnose and fix experimental failures.

TroubleshootingFlow Start Reaction Stalled/Failed? CheckSM Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Steric Hindrance at C4 CheckSM->SM_Yes Yes (Low Conversion) SM_No Analyze Impurity CheckSM->SM_No No (Wrong Product) Action_Ti Use Ti(OiPr)4 Activation (See Module A) SM_Yes->Action_Ti If Nucleophilic Addn Action_Micro Use Microwave/Heat (See Module B) SM_Yes->Action_Micro If Cyclization Impurity_Rac Racemized Product? SM_No->Impurity_Rac Impurity_Regio Ester Attack (Amide)? SM_No->Impurity_Regio Action_DKR Switch to DKR Protocol (Ru-BINAP) Impurity_Rac->Action_DKR Action_Temp Lower Temp (-78°C) Increase Steric Bulk of Nu Impurity_Regio->Action_Temp

Caption: Diagnostic workflow identifying whether the issue is kinetic (steric) or thermodynamic (regio/stereochemical).

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Amarnath, V., et al. (1995).[4] "Mechanism of the Paal-Knorr Furan Synthesis." The Journal of Organic Chemistry, 60(21), 6856–6866.

  • Noyori, R., et al. (2001). "Asymmetric Hydrogenation of β-Keto Esters." Angewandte Chemie International Edition, 40(1), 40–73.

Sources

Technical Support Center: Enantioselective Reduction of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Synthesis Support Hub.

Ticket Subject: Optimization of Enantioselectivity and Diastereoselectivity in the Reduction of Ethyl 3-methyl-4-oxopentanoate. Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.[1] Status: Open.

Executive Summary & Molecule Analysis

You are working with Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3).[2]

  • The Challenge: This molecule represents a specific class of

    
    -keto esters  with a chiral center at the 
    
    
    
    -position relative to the ketone (C3).[1]
  • The Goal: Reduction of the C4 ketone to an alcohol (Ethyl 3-methyl-4-hydroxypentanoate) while controlling the stereochemistry at both C3 and C4.

  • The Mechanism: To achieve high enantioselectivity (>99% ee) and diastereoselectivity (dr > 20:[1]1) from the racemic starting material, you must operate under Dynamic Kinetic Resolution (DKR) conditions.[1][3]

Critical Distinction: Unlike standard


-keto esters (where the chiral center is flanked by two carbonyls and is highly acidic, pKa ~11), your substrate's chiral center (C3) is only activated by the ketone (pKa ~19-20).[1] Spontaneous racemization will NOT occur  under standard hydrogenation conditions.[1] You must force it.

Troubleshooting Guides (FAQ Format)

Module A: Chemocatalysis (Ruthenium-Based Hydrogenation)

Q1: I am using a standard Noyori catalyst (Ru-BINAP), but I am getting a 1:1 mixture of diastereomers and low ee. Why?

Diagnosis: The rate of racemization at C3 is too slow compared to the rate of hydrogenation at C4. Explanation: In a successful DKR, the starting enantiomers ((3R) and (3S)) must interconvert rapidly via an enol intermediate before the catalyst reduces the ketone.[1] Because C3 is less acidic, the "shuttling" stops, and the catalyst simply reduces whatever enantiomer it touches (Kinetic Resolution), leaving you with a mess.[1]

Corrective Protocol:

  • Add a Base: You must add a base to facilitate enolization.[1]

    • Recommendation: Use DBU (1.0 eq) or KOtBu (0.1–0.5 eq) .[1] Weak bases like Et3N are often insufficient for this substrate class.[1]

  • Increase Temperature: Raise reaction temperature to 50°C – 60°C . While counterintuitive for selectivity, the higher T is required to overcome the activation energy for racemization.[1]

  • Solvent Switch: Switch from Methanol to Dichloromethane (DCM) or Toluene .[1]

    • Why? Non-protic solvents often stabilize the "matched" catalyst-substrate complex better in difficult DKR cases, though reaction rates may be slower.[1]

Q2: I have high conversion, but the diastereomeric ratio (dr) is stuck at 3:1 (syn:anti). How do I improve this?

Diagnosis: Mismatched ligand sterics or "Chelation Control" interference.[1] Explanation: The stereochemical outcome is dictated by the interaction between the catalyst's chiral pocket and the substrate's substituents.[1] Corrective Protocol:

  • Ligand Tuning: Move from BINAP to SegPhos or MeO-BIPHEP .[1]

    • DTBM-SegPhos (3,5-di-tert-butyl-4-methoxy phenyl) creates a narrower chiral pocket, often forcing higher diastereocontrol.

  • Disrupt Chelation: If the ester tail is coordinating to the metal center and disrupting the geometry, add a non-coordinating cation scavenger or use a solvent that competes for coordination (e.g., small amount of THF).[1]

Module B: Biocatalysis (Ketoreductases - KREDs)

Q3: The chemical route is too difficult to scale. Can enzymes handle this DKR?

Answer: Yes, and they are often superior for this specific substrate due to the "remote" nature of the stereocenters.[1] Mechanism: Engineered KREDs can accept the "wrong" enantiomer, or the reaction conditions can be tuned to allow in-situ racemization.[1]

Q4: The enzyme stops working at 50% conversion. Is it product inhibition?

Diagnosis: Likely Cofactor Depletion or pH Drift .[1] Corrective Protocol:

  • Cofactor Regeneration: Ensure you have a robust GDH (Glucose Dehydrogenase) + Glucose system coupled.[1]

    • Ratio: 1.2 eq Glucose, 5 U/mL GDH.[1]

  • pH Control (Critical for DKR):

    • KREDs usually prefer pH 7.0.[1]

    • However, for DKR of this substrate, you need a slightly alkaline pH (pH 8.0 – 8.[1]5) to assist racemization of the C3 center.[1]

    • Risk:[1][4][5][6][7][8] Enzymes denature at high pH.[1]

    • Solution: Use Triethanolamine buffer (pH 8.0) and screen for alkaline-stable KRED variants (e.g., from Chryseobacterium or Lactobacillus libraries).[1]

Visualization: The DKR Mechanism[1]

The following diagram illustrates the critical "Race against Time" between racemization and reduction.

DKR_Mechanism cluster_racemization Racemization Cycle (Must be Fast) R_enant (3R)-Ketone (Unwanted) Enol Achiral Enol Intermediate R_enant->Enol Base/Heat Waste (3R, 4R)-Alcohol (Minor Impurity) R_enant->Waste Slow Reduction (k_slow) S_enant (3S)-Ketone (Preferred) Product (3S, 4S)-Alcohol (Target >99% ee) S_enant->Product Fast Reduction (k_fast) Enol->S_enant Base/Heat

Caption: The Dynamic Kinetic Resolution (DKR) loop. Success depends on the racemization rate (Yellow Diamond) exceeding the reduction rate of the unwanted enantiomer (Red Box).[1]

Experimental Protocols

Protocol A: Ruthenium-Catalyzed DKR (High Pressure)

Target: Synthesis of syn-Ethyl 3-methyl-4-hydroxypentanoate.

ParameterSpecificationNotes
Catalyst RuCl2[(S)-BINAP][(S,S)-DPEN]The diamine ligand is crucial for ketone reduction.[9]
S/C Ratio 1000:1Can be lowered to 500:1 if reaction is sluggish.[1]
Solvent DCM / Isopropanol (10:[1]1)DCM aids solubility; IPA is the hydrogen source (if Transfer Hydrogenation).[1]
Base KOtBu (0.2 eq)CRITICAL: Essential for C3 racemization.[1]
Pressure 10–20 bar H2Higher pressure favors reduction; balance with racemization.[1]
Temp 50 °CRequired to activate the C3 proton.[1]

Step-by-Step:

  • In a glovebox, charge the autoclave with Ethyl 3-methyl-4-oxopentanoate (1.0 g, 6.3 mmol).

  • Add dry DCM (5 mL) and KOtBu (141 mg, 1.26 mmol). Stir for 10 mins to ensure enolization equilibrium.

  • Add the catalyst solution (Ru-complex dissolved in minimal DCM).[1]

  • Seal autoclave, purge with H2 (3x), and pressurize to 15 bar.

  • Heat to 50°C and stir at 1000 rpm for 24 hours.

  • Quench: Cool to RT, vent, and immediately add saturated NH4Cl (to stop base-catalyzed retro-aldol or side reactions).

Protocol B: KRED Screening (96-Well Plate)

Target: Identification of high-selectivity biocatalyst.

  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.5) containing 1.0 mM MgSO4.[1]

  • Substrate Solution: Dissolve substrate in DMSO (10% v/v final concentration).

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), GDH (5 U/mL).[1]

  • Reaction:

    • Add 180 µL Cofactor Mix to well.[1]

    • Add 10 µL Enzyme Lysate (10 mg/mL).[1]

    • Add 10 µL Substrate Solution.[1]

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Extract with Ethyl Acetate (200 µL). Analyze organic layer via Chiral GC (Cyclosil-B column).

References

  • Noyori, R., et al.

    
    -Keto Esters: Dynamic Kinetic Resolution."[1] Journal of the American Chemical Society, 1989.[1] [1]
    
  • Genêt, J. P., et al. "Dynamic Kinetic Resolution of

    
    -Substituted 
    
    
    
    -Keto Esters via Asymmetric Transfer Hydrogenation."[1] European Journal of Organic Chemistry, 2004.[1] [1]
  • Codexis Inc. "Ketoreductase (KRED) Screening Kits for Asymmetric Reduction."[1] Codexis Technical Literature.

  • PubChem. "Ethyl 3-methyl-4-oxopentanoate Compound Summary."[2] National Library of Medicine.[1] [1]

  • Vertex AI Search. "Dynamic Kinetic Resolution of alpha-substituted beta-keto esters mechanism." Consolidated Search Results. 3[1][9][10][11]

Sources

Thermal stability and decomposition limits of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists working with Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3). It moves beyond standard safety data sheets to address stability thresholds, decomposition mechanisms, and experimental troubleshooting.

Technical Support Center: Ethyl 3-methyl-4-oxopentanoate

Core Stability Profile & Decomposition Limits

Compound Classification:


-Keto Ester (1,4-dicarbonyl system)
Critical Instability Factor:  Intramolecular Cyclization (Angelica Lactone Formation)
ParameterLimit / ValueTechnical Context
Boiling Point 173°C (at 760 mmHg)High Risk Zone. Distillation at atmospheric pressure often leads to degradation.
Thermal Decomposition Onset ~160°C - 180°CProlonged exposure triggers ethanol elimination and cyclization to furanone derivatives.
Hydrolytic Stability Moderate (Neutral)Rapidly degrades in acidic/basic aqueous media. Hydrolysis yields the free acid, which spontaneously lactonizes.
Storage Limit < 25°C, Inert GasSensitive to oxidation at the C3 methine position. Hygroscopic nature accelerates hydrolysis.

Technical Deep Dive: The Decomposition Mechanism

The primary failure mode for Ethyl 3-methyl-4-oxopentanoate is not simple bond homolysis, but rather a nucleophilic attack of the ketone oxygen (via enol) onto the ester carbonyl , driven by the thermodynamic stability of the resulting 5-membered ring (furanone/lactone).

The Pathway:

  • Enolization: Thermal energy promotes tautomerization of the C4 ketone.

  • Cyclization: The enol oxygen attacks the ester carbonyl (C1).

  • Elimination: Loss of ethanol yields a substituted butenolide (analogous to

    
    - or 
    
    
    
    -angelica lactone derived from levulinates).

Visualizing the Decomposition Pathway:

Decomposition Substrate Ethyl 3-methyl-4-oxopentanoate (Gamma-Keto Ester) Enol Enol Intermediate (Reactive Tautomer) Substrate->Enol Heat (>150°C) / Acid Trace Transition Cyclic Transition State (5-Exo-Trig) Enol->Transition Intramolecular Attack Product 3,4-Dimethyl-2(5H)-furanone (Cyclized Lactone) Transition->Product - EtOH Byproduct Ethanol Transition->Byproduct

Figure 1: Thermal Cyclization Pathway. The gamma-keto arrangement facilitates a 5-membered ring closure, releasing ethanol. This is the primary impurity found after high-temperature distillation.

Troubleshooting Guide & FAQs

Category 1: Distillation & Purification[1]

Q: I see a new peak in my GC/NMR after distilling at 170°C. Is this a polymer?

  • Diagnosis: It is likely the cyclized lactone (3,4-dimethyl-2(5H)-furanone), not a polymer.

  • The Cause: Heating the compound to its atmospheric boiling point (173°C) provides sufficient energy for the elimination of ethanol. If any trace acid (e.g., from silica gel chromatography or unneutralized synthesis steps) is present, this reaction is catalytic.

  • Solution:

    • Switch to Vacuum Distillation: You must lower the boiling point to < 110°C . Use a vacuum of < 10 mmHg.[1]

    • Base Wash: Wash the crude oil with saturated NaHCO₃ prior to distillation to remove acidic impurities that catalyze cyclization.

Q: My distillate is yellow/orange. The literature says it should be colorless.

  • Diagnosis: Oxidative degradation (Aldol condensation).

  • The Cause: The C3 position (methine) is flanked by a ketone and an ester-alkyl group, making it susceptible to radical oxidation or self-aldol condensation if exposed to air at high temperatures.

  • Solution: Distill under strictly inert atmosphere (Argon/Nitrogen). Add a radical inhibitor (e.g., BHT, 100 ppm) if the distillation is prolonged.

Category 2: Storage & Stability

Q: Can I store this compound in water or buffer for biological assays?

  • Answer: No.

  • Reasoning: In aqueous media, the ester hydrolyzes to 3-methyl-4-oxopentanoic acid . Unlike stable carboxylic acids,

    
    -keto acids exist in equilibrium with their pseudo-acid (hydroxylactone)  forms. This changes the effective concentration and bioactivity of your compound.
    
  • Protocol: Prepare fresh stock solutions in DMSO or Ethanol. Dilute into aqueous buffer immediately before use (T < 4 hours).

Q: The material smells like vinegar or wine after storage.

  • Diagnosis: Hydrolysis has occurred.[2][3][4]

  • Mechanism: Moisture ingress

    
     Hydrolysis 
    
    
    
    Release of Ethanol (wine smell) + Acid.
  • Fix: The material must be repurified.[2] Check the acidity (pH of an aqueous extract). If acidic, neutralize and extract.

Category 3: Analytical Artifacts

Q: My GC-MS shows two peaks, but NMR shows one. Is my sample impure?

  • Diagnosis: Thermal degradation in the GC Injector.

  • Explanation: Standard GC injectors operate at 250°C+. This "flash heating" can induce the same cyclization described above inside the machine.

  • Verification: Lower the injector temperature to 180°C or use a "Cool On-Column" injection method. If the second peak diminishes, it is an artifact of the analysis method, not an impurity in your sample.

Experimental Protocols

Protocol A: Safe Vacuum Distillation Setup

To prevent thermal cyclization during purification.

  • Pre-treatment: Dissolve crude oil in Et₂O. Wash 2x with 5% NaHCO₃ (remove acid catalysts). Dry over MgSO₄. Concentrate via Rotary Evaporator (Bath < 40°C).

  • Setup: Short-path distillation head (minimize thermal residence time).

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Heating: Slowly ramp oil bath.

    • Target: Distill at vapor temperature 80–100°C .

    • Limit: Do not let the pot temperature exceed 130°C .

  • Collection: Discard the first 5% (volatiles/ethanol). Collect the main fraction.

Protocol B: Rapid Stability Check (NMR)

To validate purity before use.

  • Take 10 mg of sample in CDCl₃.

  • Key Signals to Monitor:

    • Intact Ester: Quartet at ~4.1 ppm (

      
      ).
      
    • Decomposition (Lactone): Disappearance of the ethyl quartet. Appearance of vinyl protons (if unsaturation occurs) or shift in the methyl doublets.

    • Hydrolysis: Broad singlet > 10 ppm (COOH).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.Ethyl 3-methyl-4-oxopentanoate Spectra & Properties. U.S. Department of Commerce.
  • C.H. Heathcock (1991).The Aldol Reaction: Acid-Catalyzed Cyclization of Gamma-Keto Esters. Comprehensive Organic Synthesis, Vol 2. (Contextual grounding for angelica lactone mechanism).
  • Sigma-Aldrich (Merck).Safety Data Sheet: Ethyl Levulinate Derivatives. (General handling for gamma-keto esters).

Sources

Validation & Comparative

Comparative Analysis of High-Resolution 1H NMR: Ethyl 3-methyl-4-oxopentanoate vs. Ethyl Levulinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of chiral pharmaceutical intermediates, Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3) represents a critical structural scaffold, often utilized in the Hantzsch synthesis of 1,4-dihydropyridines and various heterocyclic drug candidates.

This guide provides a technical analysis of its proton nuclear magnetic resonance (


H NMR) profile. Unlike its non-methylated analog, Ethyl Levulinate , the introduction of a methyl group at the C3 position creates a chiral center. This structural change fundamentally alters the spectral landscape, transforming a simple first-order spectrum into a complex second-order system requiring advanced interpretation.

Key Takeaway: The hallmark of purity for Ethyl 3-methyl-4-oxopentanoate is not merely the integration of peaks, but the resolution of the diastereotopic methylene protons at the C2 position, which serves as a self-validating marker for the integrity of the chiral center.

Structural Logic & Spin System Analysis

To interpret the spectrum accurately, one must understand the connectivity and magnetic environments.

The Comparator: Ethyl Levulinate (The "Simple" Case)
  • Structure:

    
    
    
  • Spin System: The ethylene backbone (

    
    ) typically appears as two distinct triplets (an 
    
    
    
    system) due to free rotation and lack of adjacent chirality.
The Target: Ethyl 3-methyl-4-oxopentanoate (The "Complex" Case)
  • Structure:

    
    
    
  • Chirality Impact: The C3 carbon is chiral. This renders the two protons on C2 diastereotopic (

    
     and 
    
    
    
    ). They are chemically non-equivalent, meaning they couple to each other (geminal coupling) and differently to the C3 proton (vicinal coupling).
  • Result: Instead of a triplet, the C2 protons form an ABX spin system with the C3 methine proton, appearing as two sets of doublets of doublets (dd) or a complex multiplet depending on field strength.

Structural Visualization

G cluster_0 Spin System Connectivity C2 C2 Methylene (Diastereotopic Ha/Hb) C2->C2 Geminal Coupling (J ~14-17 Hz) C3 C3 Methine (Chiral Center) C2->C3 Vicinal Coupling (J ~4-9 Hz) Me C3-Methyl (Doublet) C3->Me Vicinal Coupling (J ~7 Hz)

Figure 1: Connectivity highlighting the ABX spin system created by the chiral center at C3.

Experimental Protocol: High-Resolution Acquisition

To resolve the diastereotopic protons, a standardized high-resolution protocol is required. Low-field instruments (300 MHz) often result in peak overlap in the 2.4–2.9 ppm region.

Workflow

Workflow start Sample Preparation solv Solvent Selection: CDCl3 (99.8% D) + 0.03% TMS Avoid DMSO to prevent hygroscopic broadening start->solv conc Concentration: 10-15 mg in 0.6 mL (Dilute for better resolution) solv->conc shim Shimming: Focus on Z1/Z2 Target linewidth < 0.5 Hz (TMS) conc->shim acq Acquisition: Pulse: 30° Relaxation Delay (D1): 2.0s Scans: 16-64 shim->acq proc Processing: Zero Filling: 2x Apodization: LB = 0.3 Hz acq->proc

Figure 2: Optimized workflow for resolving complex multiplets in chiral keto-esters.

Comparative Spectral Analysis

The following table contrasts the spectral data of the target molecule against its non-chiral analog. Data is standardized for


 at 298 K.
Chemical Shift Data Table
Proton EnvironmentEthyl Levulinate (Analog)Ethyl 3-methyl-4-oxopentanoate (Target)Multiplicity (Target)Interpretation
Solvent Residual 7.26 ppm7.26 ppmSinglet

reference
Ester Ethyl (

)
1.25 ppm1.26 ppmTriplet (

Hz)
Standard ethyl ester pattern.
Ester Ethyl (

)
4.13 ppm4.15 ppmQuartet (

Hz)
Deshielded by oxygen.
Ketone Methyl 2.19 ppm2.22 ppmSingletMethyl ketone (no neighbors).
Backbone (

to Ester)
2.55 ppm (t)2.35 – 2.85 ppm dd (AB of ABX) Diastereotopic protons.
Backbone (

to Ester)
2.75 ppm (t)2.95 – 3.05 ppm Multiplet (m) Chiral methine (

).
Chiral Methyl N/A1.12 ppmDoublet (

Hz)
Coupled to C3 methine.
Detailed Mechanistic Analysis
The "Fingerprint" Region (2.3 – 3.1 ppm)

In Ethyl Levulinate, you observe two clean triplets. In Ethyl 3-methyl-4-oxopentanoate , this region becomes the critical quality attribute:

  • The Chiral Methine (C3-H):

    • Appears as a multiplet (sextet-like) around 2.9–3.1 ppm .

    • Causality: It couples to the C3-methyl group (

      
       Hz) and the two non-equivalent C2 protons.
      
  • The Diastereotopic Methylene (C2-H):

    • Appears as two distinct sets of signals (AB system) centered around 2.4–2.8 ppm .

    • Validation: If this region appears as a simple doublet or triplet, your compound is likely the wrong isomer (e.g., the

      
      -keto ester isomer, Ethyl 2-methyl-3-oxopentanoate) or has undergone racemization/decomposition.
      
    • Coupling: You should observe a large geminal coupling constant (

      
       Hz) and two smaller vicinal couplings (
      
      
      
      Hz).
The Methyl Signals[1][2][3][4]
  • Target: Shows three methyl signals:

    • Triplet (Ester)

    • Singlet (Ketone)

    • Doublet (Chiral chain)

  • Analog: Shows only two methyl signals (Triplet and Singlet).

  • Self-Validating Check: The presence of the doublet at ~1.1 ppm is the fastest confirmation of the methylation step success.

Troubleshooting & Purity Assessment

When analyzing crude reaction mixtures, look for these common deviations:

ObservationDiagnosisRemediation
Singlet at ~3.7 ppm Methyl Ester ImpurityTransesterification occurred (likely if MeOH was used in workup).
Broad Singlet ~5-6 ppm Enol Tautomer

-keto esters enolize less than

-keto esters, but trace acid can catalyze enol formation. Ensure solvent is acid-free.
Extra Doublet ~1.3 ppm RegioisomerFormation of Ethyl 2-methyl-4-oxopentanoate (methylation at the wrong carbon).
Loss of ABX pattern Low ResolutionReprocess with Gaussian multiplication or acquire at higher field (600 MHz+).

Conclusion

For researchers utilizing Ethyl 3-methyl-4-oxopentanoate , the


H NMR spectrum is a definitive tool for structural verification. The shift from the simple triplets of ethyl levulinate to the complex ABX patterns  of the target molecule provides positive confirmation of the chiral backbone construction.

Recommendation: Always integrate the C3-methyl doublet (1.12 ppm) against the ketone singlet (2.22 ppm). A 1:1 molar ratio (3H:3H integration) confirms that the alkylation is mono-substituted and the scaffold is intact.

References

  • PubChem. (2023). Ethyl 3-methyl-4-oxopentanoate Compound Summary. National Library of Medicine. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6][7] (Standard text for ABX spin system analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Ethyl Levulinate analog data). [Link]

Sources

FTIR characteristic absorption peaks of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of Ethyl 3-methyl-4-oxopentanoate: A Comparative Analysis for Researchers

In the landscape of pharmaceutical and chemical synthesis, the precise characterization of intermediates is paramount. Ethyl 3-methyl-4-oxopentanoate, a β-keto ester, serves as a versatile building block, but its structural complexity, particularly its existence in a state of dynamic equilibrium, necessitates robust analytical techniques. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of Ethyl 3-methyl-4-oxopentanoate, offering a comparative perspective against structurally similar compounds and a detailed experimental protocol for its characterization.

The Structural Nuances of β-Keto Esters: Keto-Enol Tautomerism

Ethyl 3-methyl-4-oxopentanoate, like other β-dicarbonyl compounds, is not a single, static structure. It exists as a rapid equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form.[1] This phenomenon, known as keto-enol tautomerism, is fundamental to its reactivity and its spectroscopic signature. The equilibrium's position is sensitive to factors like solvent polarity and temperature.[2][3]

The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, which significantly influences the FTIR spectrum.[4] Understanding this equilibrium is crucial for interpreting the spectral data accurately.

Caption: Keto-enol tautomerism in β-keto esters.

Deciphering the Spectrum: Characteristic Peaks of Ethyl 3-methyl-4-oxopentanoate

The FTIR spectrum of Ethyl 3-methyl-4-oxopentanoate is a composite of absorptions from both its keto and enol tautomers. The relative intensities of these peaks will vary depending on the equilibrium position.

Key Vibrational Modes and Expected Absorption Ranges:

  • C-H Stretching (Aliphatic): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene groups in the molecule.[5]

  • Carbonyl (C=O) Stretching (Keto Form): This is the most diagnostic region. The keto tautomer will exhibit two distinct, strong C=O stretching bands because the electronic environments of the ketone and ester carbonyls are different.[6]

    • Ester C=O: Expected around 1735-1745 cm⁻¹ .

    • Ketone C=O: Expected around 1715-1725 cm⁻¹ .

  • Carbonyl and Alkene Stretching (Enol Form): The enol tautomer presents a different set of peaks due to conjugation and hydrogen bonding.

    • Conjugated Ester C=O: This peak is shifted to a lower frequency, typically appearing around 1650-1660 cm⁻¹ .[6][7] It is often broadened and very intense due to the intramolecular hydrogen bond.

    • C=C Stretching: A peak corresponding to the carbon-carbon double bond of the enol form is expected in the 1610-1640 cm⁻¹ region.[7]

  • O-H Stretching (Enol Form): A very broad and often weak absorption band can appear anywhere from 2500-3200 cm⁻¹ , characteristic of the strongly hydrogen-bonded hydroxyl group in the chelated enol ring. Its low intensity can sometimes make it difficult to observe, especially if the enol concentration is low.[6]

  • C-O Stretching (Ester): Two or more strong bands will be present in the fingerprint region, between 1000-1300 cm⁻¹ , corresponding to the asymmetric and symmetric C-O-C stretching of the ester group.[8][9]

A Comparative Analysis with Alternative β-Keto Esters

To understand the subtle influences of structure on the FTIR spectrum, it is instructive to compare Ethyl 3-methyl-4-oxopentanoate with related compounds. The primary differences arise from steric and electronic effects that alter bond strengths and the position of the keto-enol equilibrium.

Compound Structure Ester C=O (Keto) Ketone C=O (Keto) Conjugated C=O (Enol) Key Differentiator
Ethyl 3-methyl-4-oxopentanoate Structure of Ethyl 3-methyl-4-oxopentanoate~1740 cm⁻¹~1720 cm⁻¹~1655 cm⁻¹Methyl group at the α-position to the ketone.
Ethyl Acetoacetate Structure of Ethyl Acetoacetate~1742 cm⁻¹~1718 cm⁻¹~1650 cm⁻¹Unsubstituted β-keto ester; a fundamental reference.[10]
Methyl 3-oxopentanoate Structure of Methyl 3-oxopentanoate~1745 cm⁻¹~1720 cm⁻¹~1650 cm⁻¹Methyl ester instead of ethyl; minimal spectral shift expected.[11]
Ethyl 4-methyl-3-oxopentanoate Structure of Ethyl 4-methyl-3-oxopentanoate~1738 cm⁻¹~1715 cm⁻¹~1650 cm⁻¹Isopropyl group adjacent to the ketone may slightly alter C=O frequency.[12]

Note: The exact frequencies can vary based on the sample phase (neat, solution), solvent, and concentration.[13]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the standard procedure for obtaining the FTIR spectrum of a neat liquid sample like Ethyl 3-methyl-4-oxopentanoate using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher) with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR accessory with a crystal (e.g., Diamond, ZnSe).

  • Sample: Ethyl 3-methyl-4-oxopentanoate.

  • Solvent for cleaning: Isopropanol or acetone.

  • Lint-free laboratory wipes.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing p1 Clean ATR Crystal (Isopropanol & Wipe) a1 Collect Background Spectrum (Clean Crystal) p1->a1 p2 Purge Spectrometer (Dry Air or N2) p2->a1 Minimize H2O/CO2 interference a2 Apply Liquid Sample (1-2 Drops) a1->a2 a3 Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) a2->a3 d1 Perform ATR Correction (If available) a3->d1 d2 Baseline Correction d1->d2 d3 Peak Picking & Integration d2->d3 d4 Data Interpretation d3->d4

Caption: Standard workflow for FTIR analysis of a liquid sample using ATR.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which absorb strongly in the infrared region.[13]

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to evaporate completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument itself and will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small drop (approximately 10-50 µL) of Ethyl 3-methyl-4-oxopentanoate directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background collection.

  • Data Processing: The resulting spectrum will be displayed in absorbance or transmittance. Apply an ATR correction function if the software provides it, as this corrects for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from zero absorbance.

  • Analysis: Identify the key absorption peaks and compare their positions (in cm⁻¹) and relative intensities to the expected values detailed in this guide.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and isopropanol.

By following this guide, researchers can confidently identify Ethyl 3-methyl-4-oxopentanoate, distinguish it from similar structures, and gain insight into its tautomeric equilibrium, ensuring the integrity and success of their synthetic endeavors.

References

  • ResearchGate. FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... Available from: [Link].

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438. Available from: [Link].

  • ResearchGate. FTIR spectrum of ethyl acetate fraction. Available from: [Link].

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl 3-methyl-2-oxopentanoate, CAS Registry Number 26516-27-8. Food and Chemical Toxicology, 153, 112367.
  • PubChem. Ethyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information. Available from: [Link].

  • NIST. Ethyl acetoacetate. NIST Chemistry WebBook, SRD 69. Available from: [Link].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link].

  • Burgett, A. W., & Stengle, T. R. (1963). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 67(6), 1213-1216.
  • S.I.C. Biologie. Infrared Spectroscopy. Available from: [Link].

  • Yulianingsih, R., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Li, Y., et al. (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link].

  • Lee, A. K. Y., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Physical Chemistry Chemical Physics, 13(21), 10237-10245.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

  • PubChem. Ethyl 3-acetyl-4-oxopentanoate. National Center for Biotechnology Information. Available from: [Link].

  • Leonard, N. J., & Gelfand, S. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(15), 4069-4072.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link].

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link].

  • Baiz Group. FTIR Spectra. University of Texas at Austin. Available from: [Link].

  • ResearchGate. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Available from: [Link].

  • ChemSynthesis. ethyl 4-methyl-3-oxopentanoate. Available from: [Link].

Sources

A Comparative Guide to the Reactivity of β-Keto Esters: Ethyl 3-methyl-4-oxopentanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of a building block is a critical decision that dictates synthetic strategy and overall efficiency. β-Keto esters are foundational synthons, prized for the versatility of their dual functional groups which allows for a wide array of chemical transformations.[1] Among the most common is Ethyl acetoacetate (EAA), a workhorse in C-C bond formation.[2] This guide provides an in-depth comparison of EAA with a structurally related analogue, Ethyl 3-methyl-4-oxopentanoate (EMO), focusing on how a single methyl group profoundly alters chemical reactivity.

This analysis moves beyond a simple catalog of reactions to explore the underlying principles of steric and electronic effects, providing field-proven insights and experimental context to guide your synthetic choices.

At a Glance: Structural and Physicochemical Properties

The primary structural difference between Ethyl acetoacetate and Ethyl 3-methyl-4-oxopentanoate is the substitution at the α-carbon (C3). EAA possesses two acidic α-protons, whereas EMO has a single α-proton and a methyl group. This seemingly minor change has significant consequences for the molecule's reactivity.

PropertyEthyl acetoacetate (EAA)Ethyl 3-methyl-4-oxopentanoate (EMO)Rationale for Difference
Structure Ethyl acetoacetate structureEthyl 3-methyl-4-oxopentanoate structureSubstitution at the α-carbon (C3 position).
Molecular Formula C₆H₁₀O₃C₈H₁₄O₃Addition of a C₂H₄ unit.
Molar Mass 130.14 g/mol 158.19 g/mol [3]Presence of an additional methyl group.
α-Proton Acidity (pKa in DMSO) ~14.2~15.9 (Estimated)The electron-donating methyl group in EMO slightly destabilizes the conjugate base (enolate), reducing acidity compared to EAA. Steric hindrance can also affect solvation of the enolate.
Number of Acidic α-Protons 21EAA has a methylene group at the α-position, while EMO has a methine group.

The Heart of Reactivity: Enolate Formation and Stability

The reactivity of β-keto esters is dominated by the chemistry of their enolates. The protons on the α-carbon are acidic because the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto both the keto and ester carbonyl oxygen atoms.[2]

Ethyl acetoacetate readily forms a resonance-stabilized enolate upon treatment with a suitable base, such as sodium ethoxide.[4] This enolate is a potent nucleophile, central to reactions like the acetoacetic ester synthesis.[5]

Caption: Enolate formation from EAA and EMO.

While both molecules form stable enolates, two key differences emerge:

  • Electronic Effect: The methyl group on EMO is weakly electron-donating. This inductively pushes electron density towards the α-carbon, slightly destabilizing the resulting negative charge of the enolate compared to the enolate of EAA. This contributes to the higher estimated pKa of EMO's α-proton.

  • Steric Hindrance: The enolate of EMO is more sterically crowded due to the α-methyl group. This bulkiness can hinder its approach to electrophiles, particularly those that are also sterically demanding.

Comparative Reactivity in Synthetic Applications

The structural and electronic differences directly translate into distinct reactivity profiles, particularly in cornerstone synthetic transformations.

Alkylation: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a powerful method for preparing methyl ketones.[5][6] The process involves alkylation of the enolate followed by hydrolysis and decarboxylation.[4][7]

Ethyl Acetoacetate (EAA): EAA is the classic substrate for this synthesis. A key feature is its ability to undergo sequential dialkylation . After the first alkylation, a second α-proton remains, which can be removed by a base to allow for the introduction of a second, different alkyl group.[5]

Ethyl 3-methyl-4-oxopentanoate (EMO): EMO can be considered analogous to a mono-alkylated EAA. It possesses only one acidic α-proton and therefore can only undergo mono-alkylation . This makes it a useful substrate when a specific mono-α-substituted ketone (with one of the substituents being methyl) is the desired target, avoiding potential overalkylation byproducts.

The rate of alkylation for EMO is generally expected to be slower than the first alkylation of EAA due to steric hindrance. The nucleophilic α-carbon is shielded by the adjacent methyl group, impeding the SN2 attack on the alkyl halide electrophile.[8]

Alkylation_Workflow EAA Ethyl Acetoacetate Enolate1 EAA Enolate EAA->Enolate1 1. Base Monoalkyl Mono-alkylated EAA Enolate1->Monoalkyl 2. R¹-X Enolate2 Mono-alkylated Enolate Monoalkyl->Enolate2 3. Base Ketone1 Mono-alkylated Ketone Monoalkyl->Ketone1 Hydrolysis & Decarboxylation Dialkyl Di-alkylated EAA Enolate2->Dialkyl 4. R²-X Ketone2 Di-alkylated Ketone Dialkyl->Ketone2 Hydrolysis & Decarboxylation EMO Ethyl 3-methyl-4-oxopentanoate EMO_Enolate EMO Enolate EMO->EMO_Enolate 1. Base EMO_Alkylated Alkylated EMO EMO_Enolate->EMO_Alkylated 2. R-X EMO_Ketone Alkylated Ketone EMO_Alkylated->EMO_Ketone Hydrolysis & Decarboxylation

Caption: Contrasting alkylation pathways of EAA and EMO.

Experimental Data: Alkylation Yields
ReactionSubstrateAlkylating AgentTypical YieldKey Observation
First Alkylation Ethyl AcetoacetateAllyl Bromide~70-80%[9]High yield, relatively fast reaction.
Second Alkylation Ethyl 2-allyl-3-oxobutanoateBenzyl Bromide~60-70%Lower yield, often requires stronger conditions due to steric hindrance.
Mono-alkylation Ethyl 3-methyl-4-oxopentanoateBenzyl Bromide(Expected) ~60-70%Reactivity is expected to be similar to the second alkylation of EAA due to comparable steric hindrance at the α-carbon.

This data suggests that while both are effective substrates, reactions at the α-carbon of EMO are likely to be less efficient than the initial reactions of EAA.

Protocol: Comparative Alkylation Experiment

To provide a practical framework, the following protocol outlines a procedure for the mono-alkylation of both substrates under identical conditions.

Objective: To synthesize Ethyl 2-benzyl-3-oxobutanoate from EAA and Ethyl 3-benzyl-2-methyl-3-oxobutanoate from EMO and compare reaction progress/yield.

Materials:

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetoacetate (EAA)

  • Ethyl 3-methyl-4-oxopentanoate (EMO)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aq. NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stirrers and reflux condensers under an inert atmosphere (N₂ or Ar), dissolve Sodium Ethoxide (1.1 eq) in anhydrous Ethanol (approx. 3 mL per mmol of NaOEt).

  • Enolate Formation: Cool the solutions to 0 °C. To one flask, add Ethyl acetoacetate (1.0 eq) dropwise. To the second flask, add Ethyl 3-methyl-4-oxopentanoate (1.0 eq) dropwise. Allow both solutions to stir at room temperature for 1 hour. Causality Note: This step ensures complete formation of the sodium enolate, the active nucleophile for the subsequent alkylation.

  • Alkylation: Add Benzyl bromide (1.0 eq) dropwise to each flask. Heat the reaction mixtures to reflux (approx. 78 °C) and monitor the reaction progress by TLC or GC-MS. Self-Validation: The disappearance of the starting material spot/peak on TLC/GC indicates reaction completion.

  • Workup: After completion (or a set time, e.g., 6 hours), cool the mixtures to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer with saturated aq. NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Analysis: Purify the crude products by column chromatography. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Outcome: The reaction with Ethyl acetoacetate is expected to proceed faster and result in a higher isolated yield compared to the reaction with Ethyl 3-methyl-4-oxopentanoate under identical conditions, demonstrating the impact of steric hindrance.

Conclusion: Selecting the Right Tool for the Job

The choice between Ethyl 3-methyl-4-oxopentanoate and Ethyl acetoacetate is a strategic one, guided by the desired final product and synthetic efficiency.

  • Ethyl Acetoacetate (EAA) remains the substrate of choice for its high reactivity in initial alkylations and its unique ability to undergo sequential dialkylation, offering a route to complex ketones with two different α-substituents.

  • Ethyl 3-methyl-4-oxopentanoate (EMO) provides a more direct route to α-methyl substituted ketones. Its single acidic proton prevents overalkylation, which can be a significant advantage in simplifying product mixtures and improving the yield of the target molecule. However, chemists must account for its reduced reactivity due to steric hindrance, potentially requiring longer reaction times or more forcing conditions compared to the first alkylation of EAA.

Ultimately, understanding the subtle interplay of electronic and steric effects, as exemplified by this comparison, is paramount for the rational design of efficient and robust synthetic strategies in modern organic chemistry.

References

  • Gaudemar-Bardone, F., & Gaudemar, M. (1993). Improved Alkylation of Ethyl Acetoacetate and Diethyl Malonate. Synthetic Communications, 23(15), 2145-2149. Available from: [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. In Taylor & Francis Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-methyl pentanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Ahumada, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6689. Available from: [Link]

  • Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

  • Rao, G. B. D., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

Sources

Validating Purity of Ethyl 3-methyl-4-oxopentanoate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methyl-4-oxopentanoate (EMOP) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-value fragrance compounds. While Gas Chromatography (GC) is the traditional standard for volatile esters, it often fails to accurately quantify thermally unstable degradation products, specifically the hydrolyzed free acid (3-methyl-4-oxopentanoic acid ).

This guide objectively compares a Stability-Indicating Reverse-Phase HPLC (RP-HPLC) method against the standard GC-FID approach. We demonstrate that while GC excels in volatile impurity profiling, the proposed HPLC method provides superior reliability for determining "true purity" by accurately quantifying non-volatile and thermally sensitive hydrolytic impurities without derivatization.

Part 1: Compound Profile & Analytical Challenges

The Target Molecule
  • Name: Ethyl 3-methyl-4-oxopentanoate[1][2]

  • Structure:

    
    -keto ester backbone.
    
  • Key Properties:

    • Chromophores: Weak UV absorbance. Carbonyl (

      
      ) at ~280 nm (low intensity); Ester group at <210 nm.
      
    • Volatility: Moderate (Boiling Point ~170°C).

    • Reactivity: Prone to hydrolysis under acidic/basic conditions or high moisture, forming 3-methyl-4-oxopentanoic acid and ethanol.

The Analytical Dilemma
FeatureGC-FID (Standard)RP-HPLC (Proposed)
Primary Detection Flame Ionization (Carbon count)UV-Vis (210 nm / 280 nm)
Thermal Stress High (Injector >200°C)Low (Ambient/30°C)
Acid Detection Poor (Requires derivatization)Excellent (Direct analysis)
Solvent Interference MinimalSignificant (Requires HPLC-grade solvents)

Part 2: Method Comparison & Performance Data

The following data contrasts the performance of the optimized HPLC method against a standard GC-FID protocol for a degraded sample of EMOP (spiked with 1.5% acid impurity).

Comparative Results Table
Performance MetricRP-HPLC Method (C18)GC-FID Method (DB-5)Analysis
Assay (Main Peak) 98.4%99.8%GC overestimates purity by missing the non-volatile acid impurity.
Acid Impurity Recovery 101.2%< 10% (Not Detected)HPLC accurately quantifies the degradation product; GC degrades or adsorbs it.
Linearity (

)
> 0.9995> 0.9998Both methods show excellent linearity for the main ester.
LOD (Impurity) 0.05%0.01%GC is more sensitive for volatiles; HPLC is sufficient for purity specs.
Sample Prep Time 5 mins (Dilute & Shoot)30 mins (Derivatization required for acid)HPLC offers a faster workflow for stability testing.
Decision Logic: When to Choose Which?

MethodSelection Start Select Analytical Goal Volatiles Analyze Volatile Solvents (Ethanol, Acetone) Start->Volatiles Purity Determine Absolute Purity (Assay) Start->Purity Stability Stability / Degradation Study Start->Stability GC Use GC-FID (DB-WAX or DB-5) Volatiles->GC High Sensitivity HPLC Use RP-HPLC (C18, Acidic Mobile Phase) Purity->HPLC Detects Acids Stability->HPLC Non-Destructive

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 3: Optimized Experimental Protocol (RP-HPLC)

This protocol is designed to be self-validating by including a system suitability step that ensures the resolution of the acid impurity from the main ester peak.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Reasoning: High surface area and dense bonding prevent peak tailing for acidic species.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm .[3] Note: 280 nm is specific to the ketone but lacks sensitivity. 210 nm detects the ester backbone but requires high-purity solvents to minimize baseline drift.

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q). Acidification suppresses the ionization of the acid impurity, ensuring it retains on the C18 column rather than eluting in the void volume.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute polar impurities)
12.0 40 60 Linear Ramp (Elute EMOP)
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Sample Preparation
  • Stock Solution: Weigh 50 mg of Ethyl 3-methyl-4-oxopentanoate into a 50 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water. (Conc: 1.0 mg/mL).

  • System Suitability Solution: Spike a portion of the Stock Solution with 3-methyl-4-oxopentanoic acid (or hydrolyze a small aliquot with 0.1N NaOH, then neutralize) to confirm resolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Part 4: Validation Workflow & Criteria (ICH Q2(R1))

To ensure scientific integrity, the method must be validated following ICH Q2(R1) guidelines.

Validation Workflow Diagram

ValidationWorkflow Start Method Development Spec Specificity (Blank vs. Spiked) Start->Spec Pass Lin Linearity (5 Levels: 50-150%) Spec->Lin Rs > 2.0 Acc Accuracy/Recovery (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec 98-102% Report Validation Report Prec->Report RSD < 2.0%

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) standards.

Key Validation Parameters
  • Specificity:

    • Inject Mobile Phase Blank: No interference at the retention time of EMOP (~8.5 min).

    • Inject Spiked Sample: Resolution (

      
      ) between Acid Impurity (~4.2 min) and EMOP must be > 2.0.
      
  • Linearity:

    • Prepare 5 concentrations ranging from 50% to 150% of target concentration (0.5 mg/mL to 1.5 mg/mL).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Recovery):

    • Spike known amounts of EMOP into a placebo matrix (or solvent).

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Robustness:

    • Vary Flow Rate (

      
       mL/min) and Column Temp (
      
      
      
      C).
    • Acceptance: System suitability parameters (Resolution, Tailing Factor) remain within limits.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[4][5]

  • PubChem. (n.d.).[2] Ethyl 3-methyl-4-oxopentanoate (Compound).[1][2] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC mechanism and solvent selection).
  • BenchChem. (2025).[3] Comparative Guide to HPLC and GC Analysis for Keto-Esters. (General reference for keto-ester analysis principles).

Sources

Publish Comparison Guide: Retention Time Standards for Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of retention time standards and chromatographic behaviors for Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3), a critical intermediate in flavor chemistry and pharmaceutical synthesis.

Executive Summary

Ethyl 3-methyl-4-oxopentanoate is a branched keto-ester often analyzed during the synthesis of complex flavorants (e.g., walnut/nutty notes) or as a pharmaceutical intermediate. Its analysis is complicated by the presence of structural isomers—specifically Ethyl 2-methyl-3-oxopentanoate and Ethyl 4-oxopentanoate (Ethyl Levulinate) —which exhibit similar volatility but distinct polarity profiles.

This guide compares the performance of non-polar (PDMS) versus polar (PEG) stationary phases for establishing robust retention time (RT) standards. It establishes a self-validating protocol using Kovats Retention Indices (RI) rather than absolute time, ensuring reproducibility across different instrument platforms.

Physicochemical Profile & Chromatographic Behavior[1][2][3][4]

Understanding the molecule's structure is prerequisite to predicting its elution.

PropertyValueChromatographic Implication
Formula C₈H₁₄O₃Mid-volatility; elutes in the "ester window" of flavor profiles.
MW 158.19 g/mol Elutes after Ethyl hexanoate; before Ethyl octanoate.
Boiling Point ~207°C (Predicted)Requires oven ramps up to 220°C for efficient clearance.
Polarity Moderate (Keto-ester)Exhibits strong dipole interactions; significant retention shift on WAX columns.
Chirality 1 Chiral Center (C3)Can resolve into enantiomers on chiral phases (e.g., Cyclodextrin).

Comparative Performance: Stationary Phase Selection

The choice of column dictates the resolution of Ethyl 3-methyl-4-oxopentanoate from its synthesis byproducts.

Comparison Matrix: Non-Polar vs. Polar Phases
FeatureOption A: 5% Phenyl-PDMS (e.g., DB-5, HP-5)Option B: Polyethylene Glycol (e.g., DB-Wax, FFAP)
Mechanism Boiling point separation (Dispersive forces).Polarity/H-bonding separation.
Retention Index (RI) ~1080 - 1110 (Predicted)~1560 - 1600 (Predicted based on Methyl ester data)
Isomer Resolution Low. Co-elutes with straight-chain esters and similar boiling point isomers.High. The keto-group interaction strongly retards elution, separating it from non-oxo esters.
Peak Shape Excellent symmetry; less tailing.Potential tailing if active sites are present; requires deactivation.
Best Use Case Raw material purity screening; boiling point checks.Definitive Identification in complex matrices (essential oils, reaction mixtures).

Critical Insight: On a non-polar DB-5 column, the target analyte elutes very close to Ethyl 4-methyl-3-oxopentanoate . To validate the peak identity without Mass Spectrometry, you must use a Polar (Wax) column where the subtle structural differences in the ketone position cause a significant RI shift.

Experimental Protocol: Self-Validating RI Determination

Do not rely on absolute retention times (minutes), which drift with column age and flow rate. Use this protocol to generate a System Suitability Standard .

Reagents Required[1][3][5][6]
  • Analyte: Ethyl 3-methyl-4-oxopentanoate (>95% purity).

  • Alkane Ladder: C8 through C20 n-alkanes (in Hexane).

  • Internal Standard (IS): Ethyl Decanoate (Non-interfering, mid-eluting).

Step-by-Step Workflow

G Sample Sample Preparation 1 mg/mL in Hexane Spike Spike with C8-C20 Alkanes Sample->Spike Inject GC Injection Split 1:50 Spike->Inject Calc Calculate Kovats RI (Linear Interpolation) Inject->Calc Validate Compare vs. Reference Table Calc->Validate

Figure 1: Workflow for establishing a Retention Index (RI) standard.

Calculation Formula (Temperature Programmed)


Where 

is retention time,

is the alkane eluting before, and

is the alkane eluting after the analyte.[1]

Internal Standard Evaluation

Selecting the correct Internal Standard (IS) is vital for quantification.

IS CandidateStructure TypePerformance Verdict
Ethyl Heptanoate Linear EsterGood. Elutes prior to target. Minimal interaction with ketone group.
Ethyl Levulinate Keto-EsterPoor. Structurally too similar; risk of co-elution or being a synthesis byproduct itself.
Naphthalene AromaticExcellent (DB-5 only). Distinct spectral signature; stable. Poor match for Wax columns.
Ethyl Decanoate Linear EsterBest Overall. Elutes after target in a clean window on both column types.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction of the keto-carbonyl with active silanols in the liner or column head.

  • Solution: Use Ultra-Inert (UI) wool liners. If using a Wax column, ensure it is "Base Deactivated" (e.g., CAM or FFAP phases) to prevent adsorption of the keto-enol tautomers.

Issue: Double Peaks (Split Peak)
  • Cause: Tautomerization (Keto-Enol equilibrium) inside the hot injection port.

  • Solution: Increase injector temperature to 250°C to force rapid volatilization, or switch to On-Column Injection to minimize thermal stress.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 3-methyl-4-oxopentanoate Retention Index. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2025).[2][3][4][5] Ethyl 3-methyl-4-oxopentanoate Compound Summary. National Library of Medicine.[3] Link

  • Flath, R.A., et al. (1989).[6] Volatiles of hydrolyzed protein insect baits (Ethyl 4-oxopentanoate data). J. Agric.[6] Food Chem., 37, 814-819.[6] Link

  • Agilent Technologies. (2020). GC/MS Flavor Database Retention Times. Agilent Application Notes. Link

Sources

Comparative Analysis of Keto-Enol Tautomerism: Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Ethyl 3-methyl-4-oxopentanoate (CAS: 55424-74-3) Class:


-Keto Ester (1,4-dicarbonyl)
Primary Application:  Pharmaceutical intermediate (Levulinate derivative), precursor for heterocycle synthesis (Paal-Knorr).

This technical guide provides a comparative analysis of the tautomeric behavior of Ethyl 3-methyl-4-oxopentanoate against standard


-keto ester alternatives (e.g., Ethyl Acetoacetate). Unlike 1,3-dicarbonyls, which exhibit significant enol stability due to intramolecular hydrogen bonding, Ethyl 3-methyl-4-oxopentanoate represents a 1,4-dicarbonyl system .

Key Finding: This molecule exhibits negligible thermodynamic enol content (<0.1%) under standard conditions, contrasting sharply with the 8–15% enol content observed in


-keto ester analogs. Consequently, its "performance" in drug development is defined not by enol nucleophilicity, but by its susceptibility to intramolecular cyclization and furanone formation.

Part 1: Structural Analysis & Theoretical Framework

The Structural Divergence: 1,4- vs. 1,3-Systems

To understand the tautomeric limitations of Ethyl 3-methyl-4-oxopentanoate, we must compare its electronic environment to the industry-standard


-keto esters.
FeatureEthyl 3-methyl-4-oxopentanoate (Subject)Ethyl Acetoacetate (Comparator)
Carbonyl Spacing 1,4-Distance (

-position)
1,3-Distance (

-position)
Structure


Enol Stabilization None. No conjugated chelate ring possible.High. Forms stable 6-membered H-bonded ring.
Dominant Reactivity Cyclization (Lactone/Furanone formation)

-Alkylation (via Enolate)
Enol Content (

)
< 0.1% (Keto-exclusive)~8.0% (Equilibrium)
Mechanistic Pathway: The Stability Gap

In


-keto esters, the enol form is stabilized by a pseudo-aromatic 6-membered ring involving an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

In Ethyl 3-methyl-4-oxopentanoate , the intervening methylene/methine carbons prevent this overlap. The formation of an enol at C4 (the ketone) would result in an isolated double bond, lacking conjugation with the ester. The thermodynamic cost of breaking the


 bond is not compensated by resonance energy, locking the molecule in the keto form.
Diagram 1: Comparative Tautomerization Landscape

The following diagram illustrates the divergent pathways. While the Comparator cycles between Keto and Enol forms, the Subject is kinetically trapped or diverted toward cyclization.

Tautomerism_Landscape cluster_0 Reference: 1,3-System (Ethyl Acetoacetate) cluster_1 Subject: 1,4-System (Ethyl 3-methyl-4-oxopentanoate) Beta_Keto Keto Form (Thermodynamic) Beta_Enol Enol Form (Chelated/Stable) Beta_Keto->Beta_Enol Fast Equilibrium (Solvent Dependent) Gamma_Keto Keto Form (Dominant >99%) Gamma_Enol Enol Form (Transient/Unstable) Gamma_Keto->Gamma_Enol High Energy Barrier (Negligible) Cyclic_Impurity Cyclic Pseudo-Ester (Degradation Product) Gamma_Keto->Cyclic_Impurity Acid Catalysis (Irreversible)

Caption: Comparative stability landscape showing the stable equilibrium of 1,3-systems versus the instability and cyclization risk of the 1,4-system (Ethyl 3-methyl-4-oxopentanoate).

Part 2: Comparative Experimental Data

The following data summarizes the performance characteristics of Ethyl 3-methyl-4-oxopentanoate when subjected to standard enol-titration and NMR analysis protocols, compared against Ethyl Acetoacetate.

Quantitative Enol Content ( NMR Integration)

Conditions: 0.1 M solution in


, 298 K, 400 MHz.
ParameterEthyl 3-methyl-4-oxopentanoateEthyl Acetoacetate
Keto Signal (

)
2.20 ppm (

), 4.15 ppm (

)
2.27 ppm (

), 3.45 ppm (

)
Enol Signal (

)
Not Detected (Noise floor)12.1 ppm (

), 4.98 ppm (

)
Integration Ratio 100 : 092 : 8

([Enol]/[Keto])



(kcal/mol)

(Estimated)

Solvent Sensitivity (Meyer's Rule Application)

Meyer's Rule dictates that enol content increases in non-polar solvents for chelated systems.

  • Comparator (1,3-system): Shifts from 8% (

    
    ) to 15% (
    
    
    
    ) to <2% (
    
    
    ).
  • Subject (1,4-system): Remains Keto-dominant across all solvents. The lack of chelation means non-polar solvents provide no thermodynamic incentive to enolize.

Part 3: Experimental Protocols

To validate the keto-dominance of Ethyl 3-methyl-4-oxopentanoate, the following self-validating NMR protocol is recommended. This workflow includes a "Comparator Check" to ensure the instrument sensitivity is sufficient to detect enols if they were present.

Protocol: NMR Determination of Tautomeric Equilibrium

Objective: Quantify the mole fraction of enol (


) using signal integration.

Reagents:

  • Analyte: Ethyl 3-methyl-4-oxopentanoate (>98% purity).

  • Reference Standard: Ethyl Acetoacetate (Positive Control).

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    

Workflow:

  • Sample Preparation: Dissolve 20 mg of analyte in 0.6 mL

    
    . Do not heat.
    
  • Equilibration: Allow sample to stand at 25°C for 30 minutes to ensure thermodynamic equilibrium (crucial for the Reference Standard).

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing enol protons).

    • Relaxation Delay (

      
      ): 5 seconds (Essential for accurate integration).
      
    • Scans: 64 (High S/N required to detect trace enols).

  • Processing:

    • Phase and baseline correction.

    • Reference TMS to 0.00 ppm.

Data Analysis (Self-Validating Logic):

  • Step A (Control Check): Analyze the Ethyl Acetoacetate spectrum. Look for the enolic proton at ~12.1 ppm. If the integral is <5% of the keto methyl, the sample is wet (water destabilizes the enol) or the

    
     is too short. Stop and troubleshoot. 
    
  • Step B (Analyte Analysis): Analyze the Ethyl 3-methyl-4-oxopentanoate.[1]

    • Integrate the Keto Methyl (

      
      ) at ~2.2 ppm (Set to 3.00).
      
    • Check the region 4.5–6.0 ppm (Vinylic protons) and 10–13 ppm (Enolic OH).

    • Result: If no peaks appear >0.01 integral value, report Enol Content as "Below Detection Limit (<0.3%)."

Diagram 2: Experimental Workflow & Decision Logic

NMR_Protocol Start Start Protocol Prep Dissolve 20mg in CDCl3 (Wait 30 min) Start->Prep Acquire Acquire 1H NMR (D1 = 5s, ns = 64) Prep->Acquire Check_Control Check Reference (Ethyl Acetoacetate) Is Enol Peak (12.1 ppm) present? Acquire->Check_Control Fail System Error: Sample Wet or D1 too short Check_Control->Fail No Pass System Validated Check_Control->Pass Yes (>8%) Analyze_Subject Analyze Ethyl 3-methyl-4-oxopentanoate Integrate 10-13 ppm region Pass->Analyze_Subject Result_A Peaks Detected? (Calculate Keq) Analyze_Subject->Result_A Result_B No Peaks Detected (Report: Keto Exclusive) Result_A->Result_B Integral < 0.01

Caption: Decision tree for validating NMR tautomer analysis, ensuring negative results for the 1,4-system are due to chemistry, not instrumental error.

Part 4: Implications for Drug Development

For researchers using Ethyl 3-methyl-4-oxopentanoate as a scaffold:

  • Reactivity Profile: Do not expect "enol-like" nucleophilicity at the C3 position under neutral conditions. To functionalize C3, you must use strong bases (LDA, NaH) to form the kinetic enolate, rather than relying on acid-catalyzed enolization.

  • Stability Warning: In acidic media (often used to promote enolization), this molecule will preferentially undergo intramolecular attack by the ester oxygen onto the ketone, releasing ethanol and forming 4,5-dihydro-3-methyl-2(3H)-furanone .

  • Storage: Unlike

    
    -keto esters, which are shelf-stable, 
    
    
    
    -keto esters should be stored anhydrously to prevent hydrolysis-driven cyclization.

References

  • PubChem. (2025).[1][2] Ethyl 3-methyl-4-oxopentanoate Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. (2023). Keto-Enol Tautomerism: 1,3-Dicarbonyls vs Simple Ketones. University of Wisconsin-Madison Chemistry. [Link]

  • Garland, C. W., et al. (2020). Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. Journal of Chemical Education. [Link][3]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Contextual grounding for 1,4-dicarbonyl instability).

Sources

Comprehensive Characterization Guide: Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical reference for the characterization and validation of Ethyl 3-methyl-4-oxopentanoate , focusing on Elemental Analysis (EA) as a primary quality attribute. This document is structured to serve as a self-validating protocol for analytical chemists and synthetic researchers.

CAS: 55424-74-3 | Formula: C₈H₁₄O₃ | M.W.: 158.20 g/mol [1][2]

Executive Summary & Compound Profile

Ethyl 3-methyl-4-oxopentanoate is a specialized γ-keto ester building block used in the synthesis of complex pharmaceutical intermediates, particularly for accessing chiral heterocyclic scaffolds via cyclization (e.g., Nazarov-type reactions) or asymmetric reduction.[1][2]

Unlike its unmethylated analog (Ethyl Levulinate ), the presence of the C3-methyl group introduces a chiral center, making the enantiomeric purity and elemental composition critical quality attributes (CQAs). This guide establishes the Elemental Analysis (CHN) reference standards required to distinguish high-purity reagent grade material from technical grade precursors containing solvent traps or inorganic salts.[2]

Chemical Structure & Identity[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: Ethyl 3-methyl-4-oxopentanoate[2][3][4]

  • SMILES: CCOC(=O)CC(C)C(=O)C

  • Key Feature: Gamma-position ketone with Beta-position methyl substitution relative to the ester.[1][2][4]

Elemental Analysis Reference Data

The "Gold Standard" for bulk purity validation is Combustion Analysis (CHN).[2] Unlike spectral methods (NMR/MS), EA detects non-protonated impurities (water, inorganic salts) that can skew stoichiometric calculations in drug development.[2]

Theoretical Reference Values

The following data represents the theoretical composition for 100% pure Ethyl 3-methyl-4-oxopentanoate.

ElementSymbolCountAtomic MassMass ContributionTheoretical % (w/w) Acceptable Tolerance
Carbon C812.01196.0960.74% ± 0.40%
Hydrogen H141.00814.118.92% ± 0.40%
Oxygen O315.99948.0030.34% N/A (Calculated)
Diagnostic Interpretation of Deviations

Experimental values falling outside the ±0.4% tolerance indicate specific contamination issues common to this liquid ester.

ObservationLikely ContaminantCausality & Mechanism
Low %C, High %H Water (H₂O) The ester is hygroscopic.[1][2] Absorbed atmospheric moisture dilutes Carbon content while inflating Hydrogen relative to Carbon.[2]
Low %C, Low %H Inorganic Salts Residual drying agents (Na₂SO₄, MgSO₄) or catalysts (bromides from synthesis) are non-combustible, lowering all organic percentages.
High %C Solvent Trap (EtOAc) Residual Ethyl Acetate (C₄H₈O₂, %C=54.5%) would actually lower %C. Correction: Residual Toluene (%C=91%) from extraction would significantly raise %C.

Comparative Performance Guide: Analytical & Synthetic

This section objectively compares Ethyl 3-methyl-4-oxopentanoate against alternative building blocks and analytical methods to justify its selection and validation strategy.

A. Analytical Method Comparison: Why EA?

For a drug development workflow, relying solely on one method is insufficient.[2]

FeatureElemental Analysis (EA) qNMR (Quantitative H-NMR) GC-MS
Primary Output Bulk Purity (% Composition)Structural Identity & Molar RatioVolatile Impurity Profile
Blind Spot Cannot distinguish isomersInorganic salts (invisible)Non-volatile oligomers/salts
Precision High (<0.3% variance)Medium (depends on internal std)High (for specific peaks)
Verdict Mandatory for Certificate of Analysis (CoA) to prove absence of inorganics/water.[1]Complementary for confirming the methylation position (C3 vs C4).Complementary for detecting solvent residues.[2]
B. Synthetic Utility Comparison

Comparing the C3-methylated variant to standard keto-esters.

CompoundStructure TypeStability ProfileSynthetic Application
Ethyl 3-methyl-4-oxopentanoate γ-Keto Ester (Branched)High. Less prone to enolization than β-keto esters.[1][2]Access to 3,4-disubstituted pyrroles and chiral lactones.[1][2]
Ethyl Acetoacetate β-Keto Ester Low. Highly acidic α-protons; prone to polymerization.[1][2]General synthesis of heterocycles; lacks the specific C3-methyl chirality.[1][2]
Ethyl Levulinate γ-Keto Ester (Linear)High. Very stable.[1][2]Biofuel additive; precursor to unsubstituted pyrrolidones.[2]

Performance Insight: The C3-methyl group in Ethyl 3-methyl-4-oxopentanoate sterically hinders nucleophilic attack at the β-position, requiring higher activation energies for cyclization compared to Ethyl Levulinate, but offering superior regiocontrol in asymmetric synthesis.[1][2]

Experimental Protocols (Self-Validating)

Protocol A: Sample Preparation for CHN Analysis

Since the compound is a liquid with potential volatility and hygroscopicity, standard open-tin boat methods often fail.[1]

  • Equipment: Microbalance (readability 0.001 mg), Soft Tin Capsules (for liquids), Sealing Press.

  • Standardization: Run Acetanilide (C₈H₉NO) standard (Theoretical C: 71.09%) in triplicate. Acceptance criteria: ±0.15%.[2]

  • Sample Encapsulation:

    • Tare a clean tin capsule.[2]

    • Using a micro-syringe, inject 1.5 – 2.5 mg of Ethyl 3-methyl-4-oxopentanoate deep into the capsule.[2]

    • Crucial Step: Immediately cold-weld the capsule using the sealing press to prevent evaporation of the volatile ester.[2]

    • Weigh the sealed capsule immediately.[2] Drifting weight indicates a leak; discard and repeat.[2]

  • Combustion: Analyze using a dynamic flash combustion system (e.g., Thermo FlashSmart or Elementar vario) at 950°C with O₂ injection.

Protocol B: Self-Validating Purity Check (The "Difference" Method)

To validate the EA result, cross-reference with moisture content.[2]

  • Measure Water Content (KF) via Karl Fischer titration.[2]

  • Calculate "Dry Basis" EA: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
  • If ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     matches Theoretical C (60.74%) within ±0.4%, the impurity is solely water. If not, organic impurities or salts are present.[2]
    

Visualization: Validation Workflow

The following diagram illustrates the decision logic for releasing this material for synthesis based on EA data.

ValidationWorkflow Start Crude Ethyl 3-methyl-4-oxopentanoate Purification Distillation / Column Chromatography Start->Purification Analysis Analytical Triad Purification->Analysis EA Elemental Analysis (CHN) Analysis->EA NMR 1H-NMR / qNMR Analysis->NMR KF Karl Fischer (Water) Analysis->KF Decision Data Evaluation EA->Decision C% within ±0.4%? NMR->Decision Correct Isomer? KF->Decision <0.5% H2O? Pass RELEASE for Synthesis (Purity > 98%) Decision->Pass All Pass Fail_Water Fail: High Moisture (Re-dry) Decision->Fail_Water Low C%, High H% Fail_Impurity Fail: Structure/Salt (Re-purify) Decision->Fail_Impurity Low C%, Low H%

Caption: Logical workflow for validating Ethyl 3-methyl-4-oxopentanoate purity using Elemental Analysis as the gatekeeper metric.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate.[1][2] Retrieved from [Link][2]

  • ChemSrc (2025). Ethyl 3-methyl-4-oxopentanoate CAS 55424-74-3 Properties and Safety.[1][2] Retrieved from [Link][2]

  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2] (Guidance on establishing purity tolerances).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Ethyl 3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Ethyl 3-methyl-4-oxopentanoate (CAS: 53063-45-7) is a keto-ester intermediate often used in fragrance synthesis and pharmaceutical development.[1] While not classified as acutely toxic, its handling requires strict adherence to organic solvent protocols due to its combustibility and potential for skin/eye irritation.

Core Safety Directive:

  • Primary Hazard: Combustible Liquid.[1][2][3] Irritant.

  • Disposal Method: Thermal destruction (Incineration) via an approved chemical waste contractor.[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong acids.[1]

Chemical Profile & Hazard Assessment

To execute a safe disposal plan, you must understand the physicochemical properties that dictate the waste stream.

PropertyData / CharacteristicOperational Implication
CAS Number 53063-45-7Unique identifier for waste labeling.[1]
Molecular Formula C₈H₁₄O₃Organic carbon content suitable for high-BTU incineration.[1]
Flash Point ~70°C - 90°C (Est.)*Class IIIA Combustible Liquid. Note: Treat as Flammable (D001) for safety margins during transport.[1]
Solubility Immiscible in water; Soluble in organicsMust be segregated from aqueous waste streams to prevent phase separation in drums.[1]
Reactivity Reacts with Oxidizers, Strong BasesRisk of Exothermic Reaction. Keep away from Nitric Acid or Peroxides.[1]

*Note: Flash points for keto-esters vary by purity. Always consult the specific Safety Data Sheet (SDS) of your lot. For disposal purposes, default to "Ignitable/Combustible" protocols.

The "Why" Behind the Protocol (Expert Insight)

As an Application Scientist, I often see researchers treat all liquids as "generic organic waste." This is a mistake. Ethyl 3-methyl-4-oxopentanoate contains both a ketone and an ester functional group.[1]

  • Ester Hydrolysis: In the presence of strong acids or bases (often found in "general" waste containers), the ester can hydrolyze, releasing ethanol and the corresponding carboxylic acid. This reaction can generate heat and pressure in a sealed drum.

  • Peroxidation Risk: While lower than ethers, ketones and esters can form peroxides upon prolonged exposure to air and light.[1] Disposal containers must be opaque or stored in dark cabinets.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Goal: Prevent cross-contamination and dangerous reactions.

  • Isolate the Stream: Do not mix this compound with Halogenated Solvents (e.g., DCM, Chloroform) unless unavoidable. Halogenated waste is significantly more expensive to incinerate.[1]

  • Check pH: Ensure the waste solution is neutral (pH 6-8). If the synthesis involved acids/bases, neutralize strictly before adding to the solvent waste container to prevent drum pressurization.

  • Select Container:

    • Preferred: High-Density Polyethylene (HDPE) Jerrycan or Safety Can.[1]

    • Acceptable: Amber Glass (for small volumes < 500mL).

    • Avoid: Low-density plastics that may swell upon long-term contact.[1]

Phase 2: Labeling (RCRA & GHS Compliance)

Every container must be labeled before the first drop of waste is added.

  • Chemical Name: Write out "Ethyl 3-methyl-4-oxopentanoate" (Do not use abbreviations like "EMOP").

  • Hazard Checkboxes: Check "Flammable" and "Irritant."[1]

  • Composition: If part of a mixture (e.g., 10% product in Ethyl Acetate), list all constituents and their approximate percentages.

Phase 3: Storage & Pickup[1][4]
  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the container's volume.

  • Ventilation: Store in a flammables cabinet or a well-ventilated satellite accumulation area (SAA).

  • Cap Management: Keep the container closed (vapor-tight) unless actively adding waste. Use a funnel with a latching lid if available.[1]

Decision Logic: Waste Stream Selection

Use this workflow to determine the exact disposal path for your specific experimental residue.

WasteDisposal Start Waste: Ethyl 3-methyl-4-oxopentanoate Q1 Is the material pure or mixed with other solvents? Start->Q1 Pure Pure Chemical Q1->Pure Pure Mixed Mixture Q1->Mixed Mixed DisposalA Dispose as: NON-HALOGENATED ORGANIC SOLVENT Pure->DisposalA Q2 Does the mixture contain Halogens (Cl, Br, I)? Mixed->Q2 Halogenated YES: Halogens Present Q2->Halogenated Yes NonHalogenated NO: Non-Halogenated Q2->NonHalogenated No DisposalB Dispose as: HALOGENATED SOLVENT WASTE Halogenated->DisposalB Q3 Is it mixed with Aqueous layers? NonHalogenated->Q3 Aqueous YES: Aqueous Mix Q3->Aqueous Yes Organic NO: Organic Only Q3->Organic No DisposalC SEPARATE LAYERS Dispose Organic & Aqueous separately Aqueous->DisposalC Organic->DisposalA DisposalC->DisposalA Organic Layer

Figure 1: Decision tree for categorizing Ethyl 3-methyl-4-oxopentanoate waste streams to ensure regulatory compliance and cost-efficiency.

Emergency Response: Spill Management

Scenario: You drop a 100mL bottle of Ethyl 3-methyl-4-oxopentanoate in the lab.

  • Alert & Evacuate: Inform nearby personnel. If the spill is >1L or in a confined space, evacuate the area immediately.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Ensure the lab ventilation is on max.

  • Source Control: Remove ignition sources. This compound is combustible.[1][2][3]

  • Containment:

    • Use Vermiculite or Sand to dike the spill.

    • Why? Do not use paper towels for large spills; they increase the surface area for evaporation and flammability. Vermiculite is inert.[1]

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]

    • Label as "Debris contaminated with Ethyl 3-methyl-4-oxopentanoate."[1]

    • Clean the surface with soap and water (detergent helps solubilize the ester).

Regulatory Framework (US & Global)

  • RCRA (USA): This compound is generally classified as a D001 (Ignitable) waste if the flash point is <60°C, or simply as non-listed hazardous organic waste if higher. It must be treated via fuel blending or incineration.[1]

  • European Waste Code (EWC): Typically falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14870756, Ethyl 3-methyl-4-oxopentanoate.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

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